Calvatic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-carboxyphenyl)-cyanoimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFVNKBORCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54723-08-9 | |
| Record name | Calvatic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of Calvatic Acid: A Proposed Pathway and Framework for Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calvatic acid, a potent metabolite from puffball mushrooms of the genus Calvatia, has garnered significant interest for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] Despite its therapeutic potential, the biosynthetic pathway of this compound remains largely unelucidated. This technical guide presents a scientifically grounded, proposed biosynthetic pathway for this compound. Drawing parallels from the well-characterized biosynthesis of structurally related aromatic amino acids and metabolites, this document provides a comprehensive framework for researchers. It details the hypothesized enzymatic steps, key intermediates, and the underlying biochemical logic. Furthermore, this guide offers detailed, field-proven experimental protocols to systematically investigate and validate the proposed pathway, empowering researchers to unravel the molecular machinery behind this compound production and pave the way for its biotechnological applications.
Introduction: The Therapeutic Potential of this compound
This compound, an azoxyformonitrile compound, is a secondary metabolite produced by various species of puffball fungi, including those in the genus Calvatia and Lycoperdon.[1] Its unique chemical structure is the basis for its broad spectrum of biological activities, which have been the subject of numerous studies. The potential of this compound as an antiviral, antibacterial, and antitumor agent makes it a compelling candidate for drug development.[1] Understanding its biosynthesis is paramount for several reasons:
-
Optimization of Production: Elucidating the biosynthetic pathway can enable the optimization of culture conditions to enhance the yield of this compound from its natural producers.
-
Heterologous Expression: Identifying the genes and enzymes involved in the pathway is the first step towards the heterologous expression of the pathway in more tractable microbial hosts for industrial-scale production.
-
Bioengineering of Novel Analogs: A thorough understanding of the biosynthetic machinery can facilitate the bioengineering of the pathway to produce novel analogs of this compound with improved therapeutic properties.
This guide provides a foundational roadmap for researchers embarking on the exciting journey of deciphering the this compound biosynthetic pathway.
A Proposed Biosynthetic Pathway for this compound
Based on the biosynthesis of structurally similar aromatic compounds, such as p-hydroxyphenylglycine and p-aminophenylalanine, we propose a biosynthetic pathway for this compound originating from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in plants and microorganisms.[2] The proposed pathway initiates with the key intermediate, chorismate .
The proposed pathway can be conceptually divided into three main stages:
-
Stage 1: Formation of the p-aminophenylalanine (pAF) backbone.
-
Stage 2: Hydroxylation and oxidation of the side chain.
-
Stage 3: Formation of the characteristic azoxyformonitrile moiety.
The following diagram illustrates the proposed biosynthetic route:
Caption: Proposed biosynthetic pathway of this compound.
Detailed Elucidation of the Proposed Pathway
Stage 1: Synthesis of the p-Aminophenylalanine (pAF) Backbone
The initial steps of the proposed pathway are hypothesized to follow the established route for the biosynthesis of p-aminophenylalanine (pAF), a non-proteinogenic amino acid.[3] This pathway has been characterized in various microorganisms.
-
Step 1: Chorismate to 4-amino-4-deoxychorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite of the shikimate pathway, to 4-amino-4-deoxychorismate. This reaction is catalyzed by 4-amino-4-deoxychorismate synthase (papA) , which transfers an amino group from glutamine to chorismate.[3]
-
Step 2: 4-amino-4-deoxychorismate to p-aminoprephenate: The intermediate 4-amino-4-deoxychorismate is then rearranged to p-aminoprephenate by chorismate mutase (papB) .[3]
-
Step 3: p-aminoprephenate to p-aminophenylpyruvate: The subsequent step involves the oxidative decarboxylation of p-aminoprephenate to yield p-aminophenylpyruvate, a reaction catalyzed by prephenate dehydrogenase (papC) .[3]
-
Step 4: p-aminophenylpyruvate to p-aminophenylalanine: The final step in the formation of the pAF backbone is the transamination of p-aminophenylpyruvate to p-aminophenylalanine. This reaction is catalyzed by an aminotransferase , which utilizes an amino donor such as glutamate.
Stage 2: Modification of the pAF Side Chain
This stage involves the modification of the alanine side chain of pAF to a glyoxylate moiety, drawing parallels to the biosynthesis of p-hydroxyphenylglycine.[4]
-
Step 5: p-aminophenylalanine to p-amino-mandelate: We propose that p-aminophenylalanine is first converted to p-amino-mandelate. This reaction is likely catalyzed by a hydroxymandelate synthase (HMAS)-like enzyme . In the biosynthesis of p-hydroxyphenylglycine, HMAS catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-p-hydroxymandelate.[5][6] We hypothesize a similar enzymatic activity that can act on p-aminophenylalanine.
-
Step 6: p-amino-mandelate to p-amino-phenylglyoxylate: The p-amino-mandelate is then oxidized to p-amino-phenylglyoxylate. This step is likely catalyzed by a mandelate oxidase (MO)-like enzyme . In related pathways, p-hydroxymandelate oxidase catalyzes the conversion of p-hydroxymandelate to p-hydroxyphenylglyoxylate.[7][8]
Stage 3: Formation of the Azoxyformonitrile Moiety
This final stage is the most speculative part of the proposed pathway and involves a series of enzymatic reactions to form the unique azoxyformonitrile group of this compound.
-
Step 7: N-oxygenation of p-amino-phenylglyoxylate: The amino group of p-amino-phenylglyoxylate is likely oxidized to a nitroso group by an N-oxygenase .
-
Step 8: Dehydration: A subsequent dehydration reaction could lead to the formation of a diazo intermediate. This step would likely be catalyzed by a dehydratase .
-
Step 9: Nitrile formation and Decarboxylation: The final steps are proposed to involve the formation of the nitrile group and decarboxylation, potentially catalyzed by a nitrilase or a decarboxylase, to yield this compound.
Experimental Protocols for Pathway Validation
The validation of this proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for researchers to systematically investigate each step.
Experimental Workflow Overview
Caption: Experimental workflow for validating the proposed pathway.
Detailed Step-by-Step Methodologies
Protocol 1: Identification of the this compound Biosynthetic Gene Cluster
-
Genomic DNA Extraction:
-
Culture Calvatia sp. in a suitable liquid medium until sufficient mycelial mass is obtained.
-
Harvest mycelia by filtration and freeze-dry.
-
Grind the lyophilized mycelia to a fine powder in liquid nitrogen.
-
Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's protocol.
-
-
Genome Sequencing and Assembly:
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.
-
Assemble the genome using appropriate bioinformatics tools (e.g., Canu for long reads, SPAdes for short reads, and a hybrid assembler like Unicycler).
-
-
Transcriptome Analysis:
-
Culture Calvatia sp. under conditions that induce this compound production and a control condition with no or low production.
-
Extract total RNA from mycelia at different time points.
-
Perform RNA sequencing (RNA-Seq) to identify genes that are differentially expressed under this compound-producing conditions.
-
-
Bioinformatic Analysis to Identify the Gene Cluster:
-
Use bioinformatics tools (e.g., antiSMASH) to predict secondary metabolite biosynthetic gene clusters within the assembled genome.
-
Correlate the predicted gene clusters with the differentially expressed genes from the RNA-Seq data.
-
Search for homologs of the proposed enzymes (e.g., aminodeoxychorismate synthase, mandelate oxidase) within the candidate gene clusters.
-
Protocol 2: Heterologous Expression and Enzyme Assays
-
Gene Cloning and Expression Vector Construction:
-
Amplify the candidate genes from the genomic DNA of Calvatia sp. using PCR with high-fidelity polymerase.
-
Clone the amplified genes into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).
-
-
Heterologous Protein Expression and Purification:
-
Transform the expression vectors into a suitable host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and optimize expression conditions (temperature, time).
-
Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assays:
-
Design specific assays for each enzyme based on the proposed reaction. For example, for the proposed HMAS-like enzyme:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (p-aminophenylalanine), and necessary cofactors.
-
Incubate the reaction at an optimal temperature and time.
-
Quench the reaction and analyze the formation of the product (p-amino-mandelate) using HPLC or LC-MS.
-
-
Protocol 3: In Vivo Validation using Isotopic Labeling
-
Precursor Feeding:
-
Culture Calvatia sp. in a defined medium.
-
Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled shikimic acid or ¹⁵N-labeled glutamine.
-
-
Metabolite Extraction:
-
Harvest the mycelia and extract the metabolites using a suitable solvent system (e.g., methanol/water).
-
-
LC-MS Analysis:
-
Analyze the crude extract using high-resolution LC-MS to detect the incorporation of the isotopic label into this compound and its proposed intermediates.
-
The mass shift corresponding to the number of incorporated labeled atoms will confirm the precursor-product relationship.
-
Quantitative Data Summary
While quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides a template for summarizing key enzymatic parameters once they are determined through the experimental protocols described above.
| Enzyme (Proposed) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism |
| Aminodeoxychorismate Synthase (papA) | Chorismate, Glutamine | 4-amino-4-deoxychorismate | TBD | TBD | Calvatia sp. |
| Chorismate Mutase (papB) | 4-amino-4-deoxychorismate | p-aminoprephenate | TBD | TBD | Calvatia sp. |
| Prephenate Dehydrogenase (papC) | p-aminoprephenate | p-aminophenylpyruvate | TBD | TBD | Calvatia sp. |
| Aminotransferase | p-aminophenylpyruvate | p-aminophenylalanine | TBD | TBD | Calvatia sp. |
| HMAS-like Enzyme | p-aminophenylalanine | p-amino-mandelate | TBD | TBD | Calvatia sp. |
| MO-like Enzyme | p-amino-mandelate | p-amino-phenylglyoxylate | TBD | TBD | Calvatia sp. |
| N-oxygenase | p-amino-phenylglyoxylate | N-hydroxy-p-aminophenylglyoxylate | TBD | TBD | Calvatia sp. |
TBD: To Be Determined
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The experimental framework outlined in this guide offers a systematic approach to identifying the relevant genes and characterizing the enzymes involved. Successful validation of this pathway will not only be a significant contribution to our understanding of fungal secondary metabolism but will also unlock the potential for the biotechnological production of this compound and its derivatives for therapeutic applications.
Future research should focus on:
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Structural Biology: Solving the crystal structures of the key enzymes in the pathway to understand their catalytic mechanisms in detail.
-
Metabolic Engineering: Using the knowledge of the pathway to engineer microbial hosts for high-level production of this compound.
-
Combinatorial Biosynthesis: Exploring the substrate flexibility of the pathway enzymes to generate novel analogs of this compound with enhanced biological activities.
References
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4-Hydroxymandelic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The genus Calvatia ('Gasteromycetes', Lycoperdaceae): A review of its ethnomycology and biotechnological potential. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Improved conversion of (S)‐4‐hydroxymandelic acid to 4‐hydroxyphenyl glyoxylic acid using an engineered hydroxymandelate oxidase variant. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2020, September 12). p-Aminophenylalanine Involved in the Biosynthesis of Antitumor Dnacin B1 for Quinone Moiety Formation. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of Calvatic Acid
Introduction: Unveiling Calvatic Acid
This compound, a novel antibiotic, is a secondary metabolite produced by the puffball mushroom Calvatia craniiformis and Calvatia lilacina.[1][2] First identified in 1975 by H. Umezawa and colleagues, this compound has garnered interest for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.[3] Chemically, this compound is a benzoic acid derivative featuring a unique azoxycyanide functional group, which is believed to be crucial for its bioactivity.[4] This guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed protocols for its investigation, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is characterized by the presence of both a carboxylic acid group and an azoxy function on a benzene ring.[5] This structure confers upon it specific chemical properties that are likely linked to its biological effects.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃ | [4] |
| Molecular Weight | 191.14 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in some organic solvents | - |
Core Biological Activities of this compound
This compound exhibits a promising spectrum of biological activities, positioning it as a compound of interest for further therapeutic development.
Antimicrobial and Antifungal Activity
This compound has demonstrated notable activity against a range of pathogenic microorganisms.
Antibacterial Activity: It is effective against both Gram-positive and Gram-negative bacteria, with reported inhibitory concentrations in the range of 3-6 µg/mL.[4] It has also shown specific activity against the microaerophilic bacterium Helicobacter pylori, a major cause of gastric pathologies.[4]
Antifungal Activity: The antifungal properties of this compound are particularly noteworthy, especially against azole-resistant strains of Candida. The cyano functional group is thought to be essential for this activity.[4]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida krusei | 0.25 µg/mL | [4] |
| Candida glabrata | 0.5 µg/mL | [4] |
Antitumor Activity
Initial studies revealed that this compound possesses antitumor properties. It has been shown to be active against cultured Yoshida sarcoma cells and has demonstrated carcinostatic activity against hepatoma and K562 leukemia cells.[4] Furthermore, extracts from Calvatia craniiformis, which contain this compound, have been shown to inhibit tumor growth and induce apoptosis in murine hepatocellular carcinoma cells.[2]
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the existing evidence strongly supports its potential as an anticancer agent.
Mechanisms of Action: How this compound Works
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation, but several key pathways have been proposed.
Antimicrobial and Antifungal Mechanism
The exact mechanism of its antimicrobial and antifungal action is not fully elucidated. However, the presence of the azoxycyanide group is believed to play a critical role. This functional group may interfere with essential cellular processes in microorganisms, leading to growth inhibition.
Antitumor Mechanism of Action
The antitumor effects of this compound and its analogues appear to be multifactorial.
Induction of Apoptosis: Extracts of Calvatia craniiformis containing this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated, at least in part, through the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[2]
Anti-microtubular Properties: Interestingly, two analogues of this compound have been reported to possess anti-microtubular properties.[4] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics is a well-established mechanism for many successful anticancer drugs. This suggests that this compound may exert its antitumor effects by interfering with mitosis in cancer cells.
Caption: Proposed antitumor mechanisms of this compound.
Experimental Protocols for a Self-Validating System
To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature for the bacterium until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of Cytotoxicity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Workflow for MTT Assay
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
-
Future Perspectives and Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its broad-spectrum antimicrobial and promising antitumor activities, coupled with a potentially novel mechanism of action involving microtubule disruption, warrant more in-depth studies.
Key areas for future research include:
-
Comprehensive Screening: Evaluating the antimicrobial and antifungal activity of this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant strains.
-
Antitumor Efficacy: Determining the IC50 values of this compound against a diverse range of cancer cell lines and exploring its efficacy in in vivo tumor models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to better understand its antimicrobial and antitumor effects. This could involve studies on its interaction with microbial enzymes or its effects on the dynamics of microtubule polymerization in cancer cells.
-
Biosynthesis and Analogue Synthesis: Investigating the biosynthetic pathway of this compound to enable its large-scale production and the synthesis of novel, more potent analogues.
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Activity of this compound and its analogs against Helicobacter pylori. (2026). ResearchGate. Retrieved from [Link]
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Umezawa, H., Takeuchi, T., Iinuma, H., Ito, M., & Ishizuka, M. (1975). A new antibiotic, this compound. The Journal of Antibiotics, 28(1), 87–90. Retrieved from [Link]
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Al-Ghamdi, S. A., Al-Kahtani, M. A., & Al-Taee, H. A. (2020). Immunomodulatory, Apoptosis Induction and Antitumor Activities of Aqueous and Methanolic Extract of Calvatia Craniiformis in Mice Transfected with Murine Hepatocellular Carcinoma Cells. Iranian journal of pharmaceutical research : IJPR, 19(3), 336–348. Retrieved from [Link]
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Use of Calvatia gigantea to Treat Pack Animals in Nepal. (n.d.). Harvard University Herbaria. Retrieved from [Link]
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Coetzee, J. C., & van Wyk, A. E. (2009). The genus Calvatia ('Gasteromycetes', Lycoperdaceae): A review of its ethnomycology and biotechnological potential. African Journal of Biotechnology, 8(22). Retrieved from [Link]
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Medicinal Potential of the Giant Puffball Mushroom Calvatia gigantea (Agaricomycetes): A Review. (2026). ResearchGate. Retrieved from [Link]
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The discovered Calvatia craniiformis forms; A) C. craniiformis in the grove; B) Cross-section of C. craniiformis in laboratory. (n.d.). ResearchGate. Retrieved from [Link]
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MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]
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The Antimicrobial Spectrum of Calvatic Acid: A Technical Guide for Drug Discovery and Development
Abstract
Calvatic acid, a naturally occurring azoxy compound isolated from fungi of the Calvatia genus, has demonstrated significant antimicrobial properties. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, collating available data on its activity against various microorganisms. We delve into its putative mechanism of action by drawing parallels with structurally related compounds and outline detailed, field-proven experimental protocols for the systematic evaluation of its antimicrobial efficacy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. By synthesizing current knowledge and providing a clear experimental framework, we aim to accelerate the investigation and potential clinical development of this compound and its derivatives.
Introduction: The Emergence of this compound as a Bioactive Metabolite
Natural products remain a cornerstone of antimicrobial drug discovery, offering a rich diversity of chemical scaffolds with potent biological activities. Fungi, in particular, have historically been a prolific source of antibiotics. This compound, a metabolite produced by giant puffball mushrooms of the genus Calvatia, such as Calvatia gigantea, Calvatia craniformis, and Calvatia lilacina, is one such compound of interest.[1] Structurally, it is characterized by a p-carboxyphenylazooxycyanide framework, placing it in the intriguing class of azoxy compounds.
First identified as an antibiotic, this compound has been shown to possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] Beyond its antibacterial properties, it has also been reported to exhibit activity against the microaerophilic bacterium Helicobacter pylori, a pathogen implicated in various gastric diseases.[2] Furthermore, preliminary studies have alluded to its potential as an antifungal agent, although this aspect of its bioactivity is less well-characterized.
This guide aims to consolidate the existing knowledge on the antimicrobial spectrum of this compound, provide a speculative yet scientifically grounded hypothesis on its mechanism of action, and offer detailed protocols for its further investigation.
The Antimicrobial Spectrum of this compound: A Quantitative Overview
The efficacy of an antimicrobial agent is fundamentally defined by its spectrum of activity and its potency against susceptible organisms. For this compound, the available data, though limited, indicates a promisingly broad range of action.
Antibacterial Activity
Early reports have established that this compound is active against both Gram-positive and Gram-negative bacteria at concentrations ranging from 3-6 µg/mL.[2] This potent activity against a wide array of bacteria underscores its potential as a broad-spectrum antibacterial agent. While specific minimum inhibitory concentration (MIC) values against a comprehensive panel of bacteria are not extensively documented in publicly available literature, the initial findings warrant a more systematic investigation.
To provide a framework for such an investigation and to contextualize the potential of this compound, the following table summarizes the known activity of this compound alongside typical MIC ranges for other natural antimicrobial acids against key pathogenic bacteria.
Table 1: Antibacterial Spectrum of this compound and Comparative Natural Acids
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Caffeic Acid MIC (µg/mL) | Ellagic Acid MBC (mg/mL) |
| Staphylococcus aureus | Positive | 3-6 (inferred) | 256 - 1024[3][4] | 1-2[5] |
| Bacillus subtilis | Positive | 3-6 (inferred) | Not widely reported | Not widely reported |
| Escherichia coli | Negative | 3-6 (inferred) | Not widely reported | 1-2[5] |
| Pseudomonas aeruginosa | Negative | 3-6 (inferred) | Not widely reported | 1-1.5[5] |
| Helicobacter pylori | Negative | Reported activity, specific MIC not available[2] | Not widely reported | Not widely reported |
Note: The MIC range for this compound is inferred from a general statement of its activity against Gram-positive and Gram-negative bacteria.[2] Specific MIC values for individual species are a critical data gap that requires further research.
Antifungal Activity
The antifungal spectrum of this compound is an area that remains largely unexplored. While some sources suggest antifungal properties, specific data, including MIC values against pathogenic fungi, are scarce. The investigation of its efficacy against clinically relevant yeasts and molds is a crucial next step in defining its full antimicrobial potential.
Table 2: Putative Antifungal Spectrum of this compound and Comparative Natural Acids
| Microorganism | Type | This compound MIC (µg/mL) | Ellagic Acid MIC (µg/mL) | Caffeic Acid Derivatives MIC (µg/mL) |
| Candida albicans | Yeast | To be determined | 250 - 2000 | 512 |
| Aspergillus niger | Mold | To be determined | Not widely reported | Not widely reported |
Putative Mechanism of Action: Insights from Structural Analogs
A definitive understanding of the molecular mechanism by which this compound exerts its antimicrobial effects is yet to be elucidated. However, by examining the mechanisms of structurally related compounds, we can formulate a compelling hypothesis to guide future investigations.
This compound's structure features an azoxy group, a functional group present in other bioactive compounds. For instance, azoxystrobin, a widely used agricultural fungicide, acts by inhibiting mitochondrial respiration.[3] It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and thereby depleting the fungal cell of its energy supply in the form of ATP.[3] It is plausible that this compound shares a similar mechanism, targeting cellular respiration in both bacteria and fungi.
Another potential mechanism relates to the azo moiety. Some azo dyes are believed to exert their toxic effects through the catalytic production of reactive oxygen species (ROS). This oxidative stress can lead to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.
Furthermore, many organic acids with antimicrobial properties act by disrupting the integrity of the cell membrane. This can lead to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force, which is essential for various cellular processes.
A multi-pronged approach investigating these potential mechanisms will be critical to fully understanding how this compound functions at the molecular level.
Caption: Putative mechanisms of action for this compound.
Experimental Protocols for Determining the Antimicrobial Spectrum of this compound
To rigorously define the antimicrobial spectrum of this compound, a series of standardized in vitro assays are required. The following protocols are based on established methodologies and are designed to provide reproducible and quantitative data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the optimal temperature and conditions for the microorganism until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. For yeast, the standard is typically 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of microbial viability.
-
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as a follow-up to the MIC assay.
Step-by-Step Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
-
Subculturing:
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plate.
-
Conclusion and Future Directions
This compound presents a compelling profile as a broad-spectrum antimicrobial agent. Its activity against both Gram-positive and Gram-negative bacteria at low microgram-per-milliliter concentrations warrants a more in-depth and systematic evaluation of its antimicrobial spectrum. The current body of knowledge, while promising, is punctuated by significant gaps, particularly concerning its antifungal activity and the specific range of susceptible bacterial species.
Future research should prioritize the determination of MIC and MBC/MFC values against a comprehensive panel of clinically relevant and drug-resistant microorganisms. Elucidating its precise mechanism of action will be crucial for its development as a therapeutic agent and for understanding potential resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for undertaking these essential investigations. The exploration of this compound and its derivatives represents a promising avenue in the ongoing search for novel antimicrobial therapies to combat the growing threat of infectious diseases.
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An In-Depth Technical Guide to the Early Research of Calvatic Acid as an Antibiotic
Introduction: Unearthing a Novel Antibiotic from the Fungal Kingdom
In the continuous search for novel antimicrobial agents, natural products have historically served as a rich and indispensable source of chemical diversity and biological activity. The mid-20th century, often termed the "golden age" of antibiotic discovery, was characterized by the systematic screening of microorganisms for therapeutic compounds. It was within this scientific paradigm that Calvatic acid, a unique metabolite from the giant puffball mushroom, emerged. First reported in 1975 by Umezawa and colleagues, this compound presented a novel chemical scaffold with significant antibacterial and antineoplastic properties.
This guide provides a technical deep-dive into the foundational research on this compound. We will deconstruct the early methodologies for its isolation, characterize its antimicrobial profile, explore its proposed mechanism of action based on its unique structure, and discuss its biosynthetic origins. This document is intended for researchers in drug discovery and natural products chemistry, offering not just a historical account, but a framework for understanding the scientific rationale behind the early investigation of this fascinating molecule.
Discovery, Isolation, and Purification
The discovery of this compound is a classic example of natural product screening. Its journey from a fungal culture to a purified crystalline compound hinged on a systematic application of extraction and chromatography principles.
Source Organism and Fermentation
This compound was first isolated from the fermentation broth of the puffball mushroom Calvatia craniformis and is also known to be produced by Calvatia lilacina. The rationale for screening Basidiomycetes like Calvatia stems from their known ecological role in competing with other microorganisms, a process often mediated by the production of secondary metabolites with antibiotic properties.
Expert Insight: The choice of submerged fermentation is critical for industrial-scale production. This method allows for greater control over environmental parameters (pH, temperature, aeration, nutrition) compared to solid-state fermentation, leading to more consistent and higher yields of the target metabolite. An industrial fermentation protocol would typically involve inoculating a sterilized, nutrient-rich liquid medium (e.g., glucose-yeast extract) with mycelial fragments and incubating with agitation to ensure proper aeration and nutrient distribution.
Extraction and Purification Protocol: A Representative Methodology
While the original 1975 paper provides the basis for discovery, the following protocol represents a standard, robust methodology for isolating acidic metabolites like this compound from a fungal fermentation broth. This self-validating workflow ensures the progressive enrichment and purification of the target compound.
Step 1: Broth Filtration and Acidification
-
Separate the fungal mycelium from the culture broth via vacuum filtration. The active compound is extracellular.
-
Adjust the pH of the clarified broth to an acidic range (e.g., pH 3.0-4.0) using a strong acid like HCl.
-
Causality: this compound possesses a carboxylic acid group. Lowering the pH below its pKa protonates this group, neutralizing its charge and significantly increasing its hydrophobicity. This "traps" the molecule in a less polar state, making it amenable to extraction with an organic solvent.
-
Step 2: Solvent-Solvent Extraction
-
Transfer the acidified broth to a separation funnel.
-
Perform a liquid-liquid extraction using an immiscible organic solvent of intermediate polarity, such as ethyl acetate. Repeat the extraction 3-4 times.
-
Causality: Ethyl acetate is an ideal choice. It is polar enough to partition the moderately polar this compound from the aqueous phase but non-polar enough to leave behind highly polar impurities like sugars and salts. Its volatility also simplifies removal in the subsequent step. This compound is known to be slightly soluble in ethyl acetate.
-
Step 3: Concentration and Crude Extract Preparation
-
Pool the organic (ethyl acetate) fractions.
-
Dry the pooled extract over anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to yield a crude solid or oily residue.
Step 4: Chromatographic Purification
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol/chloroform mixture) and load it onto a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Causality: This is a normal-phase separation. The polar silica stationary phase retains polar molecules. By gradually increasing the solvent polarity, compounds are eluted in order of increasing polarity. This step is crucial for separating this compound from other less-polar or more-polar metabolites.
-
-
Crystallization: Combine the pure fractions, concentrate them, and induce crystallization from a suitable solvent system (e.g., methanol-water) to obtain pure, crystalline this compound.
Workflow: Isolation and Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Physicochemical Characteristics and Antimicrobial Profile
Early characterization focused on establishing the fundamental properties of the new molecule and defining the scope of its biological activity.
Structural and Physicochemical Data
This compound is a benzoic acid derivative distinguished by a rare azoxycyanide functional group. This moiety is critical to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | |
| Molecular Weight | 191.14 g/mol | |
| IUPAC Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, alkaline aqueous solutions. Slightly soluble in ethyl acetate, chloroform. Insoluble in hexane. | |
| Stability | Stable in dry, acidic conditions (pH 4-6). Degrades under prolonged UV exposure or in alkaline solutions. |
In Vitro Antimicrobial Spectrum
Early studies revealed that this compound possesses a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. This is a noteworthy characteristic, as many natural product antibiotics have a narrower range of action.
| Bacterial Type | Reported Minimum Inhibitory Concentration (MIC) | Source |
| Gram-positive bacteria | 3 - 6 µg/mL | |
| Gram-negative bacteria | 3 - 6 µg/mL | |
| Helicobacter pylori | Activity demonstrated (specific MIC not cited) |
Expert Insight: The ability to inhibit both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets a conserved cellular process or the ability to bypass the complex outer membrane of Gram-negative organisms. Its activity against the microaerophilic H. pylori further broadens its potential therapeutic relevance.
Antimicrobial Susceptibility Testing: Broth Microdilution Protocol
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a cornerstone experiment in early antibiotic research.
Step 1: Preparation of Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
Step 2: Preparation of Antibiotic Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).
Step 3: Inoculation and Incubation
-
Add a defined volume of the diluted bacterial inoculum from Step 1 to each well of the microtiter plate containing the antibiotic dilutions. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria + MHB, no antibiotic) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
Visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Action
The unique azoxycyanide structure of this compound is its defining feature and the likely source of its bioactivity. While the precise mechanism was not fully elucidated in early studies, we can infer a probable mode of action based on its structure and data from analogous compounds.
The Azoxycyanide Pharmacophore
The cyanoazoxy group is considered the key pharmacophore responsible for the compound's antimicrobial and cytotoxic effects. This functional group is highly electrophilic, making it reactive towards biological nucleophiles such as the thiol groups in cysteine residues of enzymes or glutathione.
Hypothesis: Inhibition of Mitochondrial Respiration
Many natural and synthetic azoxy compounds function by disrupting cellular energy production. For example, the widely used fungicide Azoxystrobin acts by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex in the mitochondrial electron transport chain, thereby blocking ATP synthesis. It is highly probable that this compound shares this mechanism. By inhibiting bacterial respiration, the compound would halt the production of ATP, leading to a rapid cessation of cellular functions and ultimately cell death. This would explain its broad-spectrum bactericidal activity.
Ancillary Evidence: Interaction with Microtubules
Studies using isolated rat hepatocytes provided additional mechanistic clues. Treatment with this compound led to a decrease in the colchicine-binding activity of tubulin, suggesting an interaction with the microtubular system. While bacteria lack microtubules, this finding from a eukaryotic system was highly relevant to its observed anticancer properties and pointed to its ability to interfere with fundamental cellular structures.
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism involving inhibition of the electron transport chain.
Early In Vivo and Cytotoxicity Data
The initial publication by Umezawa et al. highlighted not only the antibacterial but also the antineoplastic potential of this compound. The MeSH terms associated with this 1975 paper indicate that the compound was tested in mice against Leukemia L1210 and Yoshida sarcoma, demonstrating in vivo efficacy in these cancer models. Further research confirmed its cytotoxic activity against cultured Yoshida sarcoma cells and its carcinostatic activity against hepatoma and K562 leukemia cells.
While specific in vivo antibacterial studies from this early period are not well-documented in the available literature, the potent in vitro MIC values of 3-6 µg/mL would certainly have justified such experiments. The concurrent discovery of its potent cytotoxicity likely steered its development focus towards oncology.
Biosynthetic Pathway: A Hypothesis
A complete, validated biosynthetic pathway for this compound is not available in the literature. However, based on its chemical structure, we can propose a logical biosynthetic origin rooted in primary metabolism.
The molecule consists of a p-substituted benzoic acid core and a unique N-N-O-CN functional group.
-
Benzoic Acid Core: The benzoic acid moiety is almost certainly derived from the shikimate pathway , a central metabolic route in fungi and plants for the synthesis of aromatic amino acids. A likely precursor is chorismate , which can be converted to p-aminobenzoic acid (PABA), a common fungal metabolite.
-
Azoxycyanide Formation: The formation of the azoxycyanide group is novel. It would require a series of enzymatic transformations starting from the amino group of a PABA-like precursor. This would involve N-oxidation, diazotization, and the introduction of a cyanide group, likely from a source like glycine or cyanide itself, through a yet-uncharacterized enzymatic cascade.
Expert Insight: The genes responsible for such a pathway would likely be co-located on the fungal chromosome in a Biosynthetic Gene Cluster (BGC) . Identifying this BGC through genome sequencing and subsequent gene knockout studies would be the definitive method to elucidate the complete biosynthetic pathway of this compound.
Diagram: Hypothetical Biosynthesis of this compound
Caption: A hypothetical pathway for the biosynthesis of this compound.
Conclusion and Future Directions
The early research on this compound successfully identified a potent, broad-spectrum antibiotic with a novel chemical structure from a fungal source. The work of Umezawa and his team laid the foundation, establishing its isolation, basic characteristics, and dual antibacterial/antineoplastic activities. The molecule's unique azoxycyanide pharmacophore suggests a mechanism involving the disruption of fundamental cellular processes, likely mitochondrial respiration, which explains its efficacy against a wide range of bacteria.
From the perspective of modern drug development, this compound remains a compelling scaffold. Key areas for future research would include:
-
Genomic Investigation: Identifying the biosynthetic gene cluster in Calvatia species to enable synthetic biology approaches for analog generation.
-
Mechanism Deconvolution: Definitive experimental validation of its molecular target (e.g., through binding assays with the cytochrome bc₁ complex).
-
Medicinal Chemistry: A systematic Structure-Activity Relationship (SAR) campaign to optimize the scaffold, potentially separating its antibacterial and cytotoxic effects to create more selective and less toxic derivatives.
The story of this compound is a powerful reminder of the untapped chemical innovation residing within the fungal kingdom, holding promise for the development of new classes of therapeutic agents.
References
-
Activity of this compound and its analogs against Helicobacter pylori. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Umezawa, H., Takeuchi, T., Iinuma, H., Ito, M., & Ishizuka, M. (1975). A new antibiotic, this compound. The Journal of Antibiotics, 28(1), 87-90. [Link]
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Azoxystrobin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Azobenzene as Antimicrobial Molecules. (2022). National Center for Biotechnology Information. [Link]
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Cyclopiazonic acid: 50th anniversary of its discovery. (2018). ResearchGate. [Link]
-
Some biological effects of this compound and its analog on isolated hepatocytes. (1987). National Center for Biotechnology Information. [Link]
A Technical Guide to Interrogating the Antimitotic Potential of Calvatic Acid: A Putative Microtubule-Targeting Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Executive Summary
Calvatic acid, a naturally occurring azoxy compound isolated from the puffball mushroom Calvatia craniiformis, has demonstrated compelling antitumor properties. Extracts from its source organism are known to induce apoptosis, suggesting a potent cytotoxic mechanism.[1] However, the precise molecular target and mechanism of action for this compound remain an area of active investigation. This guide posits a scientifically-grounded hypothesis: that this compound exerts its anticancer effects by disrupting microtubule assembly, a hallmark of a powerful class of antimitotic agents. We provide a comprehensive, technically-detailed framework for testing this hypothesis, moving from direct biochemical assays to cellular-level validation. This document is designed not as a static review, but as a practical and authoritative guide for researchers seeking to characterize novel compounds in the microtubule-targeting drug discovery pipeline.
Introduction to this compound
This compound, systematically named (4-carboxyphenyl)-azoxycyanide, is a metabolite produced by fungi of the Calvatia genus.[2] Its discovery and the observed bioactivity of extracts from C. craniiformis—specifically their ability to trigger apoptotic pathways in cancer models—have marked it as a compound of interest for oncological research.[1] The induction of apoptosis is a common downstream consequence of catastrophic cellular events, one of the most significant being the failure of mitosis.
The Microtubule Cytoskeleton: A Validated Target for Cancer Therapy
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[3] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, most critically the formation of the mitotic spindle during cell division.[4] This dynamic instability is essential for the proper segregation of chromosomes into daughter cells.
The critical role of microtubules in cell proliferation makes them an exceptional target for anticancer therapeutics.[5] Agents that interfere with microtubule dynamics, even subtly, can trigger a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis.[5][6] These agents typically fall into two main classes:
-
Microtubule Destabilizing Agents: Such as colchicine and vinca alkaloids, which bind to tubulin dimers and inhibit their polymerization into microtubules.[7]
-
Microtubule Stabilizing Agents: Such as taxanes, which bind to assembled microtubules and prevent their disassembly.
Given that extracts of C. craniiformis demonstrate potent antitumor and apoptosis-inducing activity, we hypothesize that its active metabolite, this compound, functions as a microtubule destabilizing agent.[1] This guide outlines the essential, self-validating experimental protocols required to rigorously test this hypothesis.
A Framework for Mechanistic Elucidation
To definitively characterize this compound as a microtubule-targeting agent, a multi-pronged approach is necessary. The following experimental workflow provides a logical progression from direct biochemical interaction to the resulting cellular phenotypes.
Caption: Experimental workflow for characterizing this compound.
Core Mechanistic Test: In Vitro Tubulin Polymerization Assay
Expertise & Causality: This is the most critical assay as it directly measures the effect of this compound on the assembly of purified tubulin in a cell-free system. A positive result here provides the strongest evidence of direct interaction. The assay monitors microtubule formation by measuring the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[8] The temperature shift to 37°C is the critical initiation step, as tubulin polymerization is a temperature-dependent, endothermic process.
Protocol:
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized, >99% pure bovine brain tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice.
-
GTP Stock: Prepare a 100 mM stock of GTP in ultrapure water and store at -80°C.
-
Polymerization Buffer: Prepare General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in Polymerization Buffer to achieve final assay concentrations (e.g., 1 µM to 100 µM).
-
Controls: Prepare a positive control (e.g., 20 µM Colchicine) and a negative vehicle control (DMSO equivalent to the highest this compound concentration).
-
-
Assay Execution (96-well format):
-
Pre-warm a UV-transparent 96-well plate and a spectrophotometer plate reader to 37°C.
-
On ice, add 10 µL of the this compound dilutions, positive control, or negative control to respective wells.
-
Add 90 µL of the 4 mg/mL tubulin solution (pre-mixed with GTP to 1mM final concentration) to each well.[9] The final tubulin concentration will be approximately 3.6 mg/mL.
-
Mix gently by pipetting. Avoid introducing bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
Measure the absorbance (Optical Density, OD) at 340 nm every 60 seconds for at least 60 minutes.[9]
-
Trustworthiness & Data Interpretation: A successful assay will show a robust sigmoidal polymerization curve for the negative (DMSO) control. The positive control (Colchicine) should completely ablate this curve.
-
Positive Result: this compound shows a dose-dependent decrease in the rate of polymerization (Vmax) and the final plateau of the absorbance curve. This indicates it is an inhibitor of tubulin assembly.
-
Negative Result: The polymerization curves for this compound are identical to the DMSO control. This suggests it does not directly inhibit tubulin polymerization under these conditions.
| Parameter | DMSO (Vehicle) | Colchicine (20 µM) | This compound (Expected) |
| Polymerization Vmax | High | None | Dose-dependent decrease |
| Max OD (Plateau) | High | Baseline | Dose-dependent decrease |
Cellular Phenotype 1: Immunofluorescence of Microtubule Integrity
Expertise & Causality: This assay visualizes the effect of the compound on the microtubule network within intact cells. While the in vitro assay shows a direct biochemical effect, this experiment confirms that the compound is cell-permeable and engages its target in a physiological context. Microtubule inhibitors cause the well-organized filamentous network to depolymerize into a diffuse cytoplasmic haze of tubulin.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with this compound at various concentrations (determined by a preliminary cell viability assay, e.g., IC₅₀ and 5x IC₅₀) for a relevant time period (e.g., 18-24 hours). Include DMSO vehicle and positive (e.g., 1 µM Nocodazole) controls.
-
Fixation & Permeabilization:
-
Wash cells gently with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C. (Methanol fixation preserves microtubule structure well).
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour, protected from light.
-
Wash three times with PBS.
-
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize using a fluorescence microscope.
Cellular Phenotype 2: Cell Cycle Analysis
Expertise & Causality: Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from exiting mitosis. This results in a characteristic accumulation of cells in the G2/M phase of the cell cycle.[10] Flow cytometry quantifies this arrest by measuring the DNA content of thousands of individual cells. Cells in G2 or mitosis have double the DNA content (4N) of cells in G1 (2N).
Protocol:
-
Treatment: Plate cells in 6-well plates. Treat with this compound, DMSO, and a positive control (e.g., Nocodazole) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells (to include mitotic cells that have detached) and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks for G1, S, and G2/M populations based on fluorescence intensity.
Caption: Workflow for cell cycle analysis by flow cytometry.
Summary and Path Forward
The antitumor properties of this compound are compelling, but its mechanism of action is a critical unknown. The experimental framework detailed in this guide provides a robust, logical, and technically sound pathway to test the hypothesis that this compound is a novel microtubule-destabilizing agent. Positive results from these assays—specifically, direct inhibition of tubulin polymerization in vitro correlated with microtubule network disruption and G2/M arrest in cells—would provide strong validation for this mechanism. Such a finding would elevate this compound from a compound with interesting bioactivity to a validated lead candidate for anticancer drug development, warranting further investigation into its specific binding site and preclinical efficacy.
References
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Al-Fatlawi, A. A., Al-Shuhaib, M. B. S., & Hashim, H. O. (2018). Immunomodulatory, Apoptosis Induction and Antitumor Activities of Aqueous and Methanolic Extract of Calvatia Craniiformis in Mice Transfected with Murine Hepatocellular Carcinoma Cells. Open Access Macedonian Journal of Medical Sciences, 6(7), 1198–1204. [Link]
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Das, S., & Basu, T. (2007). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Chemistry, 3(3), 294-300. [Link]
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Lambeir, A., & Engelborghs, Y. (1981). Inhibition of microtubule polymerization by the tubulin-colchicine complex. Journal of Biological Chemistry, 256(7), 3279-3282. [Link]
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Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action. Proceedings of the National Academy of Sciences, 102(28), 9853-9858. [Link]
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Hsu, M. H., Chen, Y. J., Chen, Y. C., Huang, Y. C., & Chung, J. G. (2010). Gallic acid induces G2/M phase cell cycle arrest via regulating 14-3-3β release from Cdc25C and Chk2 activation in human bladder transitional carcinoma cells. Molecular nutrition & food research, 54(10), 1493-1502. [Link]
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Rojas-Oceguera, A., Ortiz-Pastrana, L., Gonzalez-Maya, L., Garcia-Jimenez, S., & Coconi-Linares, N. (2020). A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. Chemistry & Biodiversity, 17(11), e2000165. [Link]
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Fonseca, L. C., Correa, R., de Almeida, L. V., & de Paula, J. C. (2014). Inhibition of tubulin polymerization by colchicine-site drugs. Revista Brasileira de Farmacognosia, 24, 397-402. [Link]
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Evelthon, G., & Baguley, B. C. (1998). Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells. European Journal of Cancer, 34(5), 747-753. [Link]
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Aiche-Iratni, G., Ouzid, Y., Amari, T., Ouarab, K., Dahmani, M., Bouaziz-Menouar, T., & Houali, K. (2021). Antimitotic effect of Verbascum sinuatum L. extracts on meristematic cells. Journal of Applied Biology & Biotechnology, 9(6), 118-124. [Link]
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Job, D., Fischer, E. H., & Margolis, R. L. (1981). Calcium-induced inactivation of microtubule formation in brain extracts. Presence of a calcium-dependent protease acting on polymerization-stimulating microtubule-associated proteins. The Journal of biological chemistry, 256(1), 303–308. [Link]
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Losso, J. N., Bansode, R. R., Trappey, A., Bawadi, H. A., & Truax, R. (2004). In vitro anti-proliferative activities of ellagic acid. The Journal of nutritional biochemistry, 15(11), 672-678. [Link]
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Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmacy & therapeutics, 37(8), 449-459. [Link]
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Wawro, M., Kołat, D., Głowacka, E., Wesołowska, O., & Michalak, K. (2021). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International journal of molecular sciences, 22(16), 8847. [Link]
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Ceci, C., Lacal, P. M., Tentori, L., De Martino, M. G., Miano, R., & Graziani, G. (2018). Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. Nutrients, 10(11), 1756. [Link]
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ResearchGate. (2017). Induction of cell cycle arrest (G2/M) and apoptosis : action mechanism ?. [Link]
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Maccioni, R. B., Rivas, C. I., Vera, J. C., & Alvarez, J. (1988). Differential interaction of synthetic peptides from the carboxyl-terminal regulatory domain of tubulin with microtubule-associated proteins. The EMBO journal, 7(7), 1957-1963. [Link]
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Ramesh, C. K., & Riaz, M. (2021). Antimitotic activity of hydroethanolic extract of Coffea arabica seeds by using Allium cepa root tip assay. Journal of Pharmacognosy and Phytochemistry, 10(6), 11-14. [Link]
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Walsh, J. L., Keith, T. J., & Knull, H. R. (1989). Glycolytic enzyme-tubulin interactions: role of tubulin carboxy terminals. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 999(1), 64-70. [Link]
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Johnston, I. M., Shrestha, P., Lee, J., Farooq, S. U., Singh, R., Jones, K. B., ... & Canoll, P. (2020). A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis. Neuro-oncology advances, 2(1), vdaa165. [Link]
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Wang, F., Wang, Y., Liu, Y., Li, Y., Wang, C., Li, C., ... & Wang, J. (2016). The molecular mechanism of G 2/M cell cycle arrest induced by AFB 1 in the jejunum. Oncotarget, 7(26), 39257. [Link]
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Szafrański, K., & Wujec, M. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 22(11), 6039. [Link]
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Serrano, L., de la Torre, J., Maccioni, R. B., & Avila, J. (1984). Involvement of the carboxyl-terminal domain of tubulin in the regulation of its assembly. Proceedings of the National Academy of Sciences, 81(19), 5989-5993. [Link]
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Singh, P., Rath, S., & Sharma, R. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert opinion on therapeutic patents, 33(12), 859-873. [Link]
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Methodological & Application
Application Notes and Protocols for Calvatic Acid Antimicrobial Susceptibility Testing
Introduction: The Emergence of Calvatic Acid in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial compounds. This compound, a bioactive metabolite derived from the giant puffball mushroom, Calvatia gigantea, has garnered attention for its potential antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for determining the antimicrobial susceptibility of this compound.
These protocols are designed to ensure scientific integrity and reproducibility, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By providing a framework for the systematic evaluation of this compound, this guide aims to facilitate the assessment of its therapeutic potential and accelerate its journey from a promising natural product to a potential clinical candidate.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and executing accurate antimicrobial susceptibility tests.
Solubility and Stability:
This compound exhibits good solubility in various organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO). However, its stability can be influenced by factors such as pH and exposure to light. It is generally more stable in acidic conditions and may degrade in neutral to alkaline solutions. For antimicrobial susceptibility testing, stock solutions of this compound should be prepared in a suitable solvent, such as DMSO, at a high concentration and stored at -20°C or lower in light-protected containers. The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on microbial growth.
Mechanism of Action (Hypothesized):
While the precise mechanism of action of this compound is still under investigation, preliminary studies on similar phenolic acids suggest potential interference with microbial cell membrane integrity and function. Other proposed mechanisms for natural antimicrobial compounds include the inhibition of nucleic acid and protein synthesis, as well as the disruption of metabolic pathways. Elucidating the specific mechanism of this compound is a key research objective that will be informed by the outcomes of the susceptibility testing protocols outlined below.
Core Methodologies for Antimicrobial Susceptibility Testing
The selection of an appropriate antimicrobial susceptibility testing (AST) method is contingent on the research objectives, the microorganisms being tested, and the properties of the antimicrobial agent. The two most widely accepted and utilized methods are broth microdilution and disk diffusion.
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This method is considered the "gold standard" for susceptibility testing.
Workflow for Broth Microdilution Testing of this compound:
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound powder in 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Media:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for testing most non-fastidious aerobic bacteria.
-
For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood for Haemophilus influenzae).
-
-
Serial Dilution in a 96-Well Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparing the standardized inoculum, add 50 µL of the diluted inoculum to each well (wells 1-11).
-
The final volume in each test well will be 100 µL.
-
-
Controls:
-
Well 11 (Growth Control): 50 µL of CAMHB + 50 µL of the microbial inoculum. This well should show turbidity after incubation.
-
Well 12 (Sterility Control): 100 µL of sterile CAMHB. This well should remain clear.
-
Solvent Control: A separate well containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB with the microbial inoculum to ensure the solvent does not inhibit growth.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye. A reading mirror can aid in visualization.
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | [Record experimental value] | [e.g., 0.5 - 2] |
| Escherichia coli ATCC® 25922 | [Record experimental value] | [e.g., 4 - 16] |
| Pseudomonas aeruginosa ATCC® 27853 | [Record experimental value] | [e.g., 16 - 64] |
| Candida albicans ATCC® 90028 | [Record experimental value] | [e.g., 1 - 8] |
Disk Diffusion Method: A Qualitative Assessment of Susceptibility
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent. It involves placing a paper disk impregnated with a known concentration of the antimicrobial onto an agar plate inoculated with the test organism. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.
Workflow for Disk Diffusion Testing of this compound:
Caption: Workflow for assessing antimicrobial susceptibility to this compound using the disk diffusion method.
Detailed Protocol:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., methanol or ethanol).
-
Apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile blank paper disks (6 mm diameter) to achieve a specific drug loading (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Store the prepared disks in a desiccated container at 4°C.
-
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. The pH of the MHA should be between 7.2 and 7.4.
-
Ensure the agar surface is dry before inoculation.
-
-
Preparation and Inoculation of Microbial Suspension:
-
Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).
-
Within 15 minutes, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound disk and standard antibiotic control disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measuring and Interpreting Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
The interpretation of zone diameters as susceptible, intermediate, or resistant for a novel compound like this compound will require correlation with MIC data.
-
Data Presentation:
| Microorganism | This compound (30 µ g/disk ) Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 25923 | [Record experimental value] | [e.g., Gentamicin (10 µg): 19-27] |
| Escherichia coli ATCC® 25922 | [Record experimental value] | [e.g., Ciprofloxacin (5 µg): 29-37] |
| Pseudomonas aeruginosa ATCC® 27853 | [Record experimental value] | [e.g., Piperacillin (100 µg): 25-33] |
Quality Control: Ensuring the Validity of Results
Rigorous quality control (QC) is imperative for reliable and reproducible antimicrobial susceptibility testing.
QC Strains: Standardized QC strains with known susceptibility profiles must be tested concurrently with the experimental isolates. Recommended QC strains include:
-
Staphylococcus aureus ATCC® 29213 (for broth dilution) or ATCC® 25923 (for disk diffusion)
-
Escherichia coli ATCC® 25922
-
Pseudomonas aeruginosa ATCC® 27853
-
Enterococcus faecalis ATCC® 29212
-
Candida albicans ATCC® 90028 (for antifungal testing)
Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the established acceptable ranges as defined by CLSI or EUCAST. If QC results are out of range, the experimental results are considered invalid, and troubleshooting is required.
Self-Validating Systems and Causality in Experimental Design
The protocols described herein are designed as self-validating systems. The concurrent use of positive and negative controls, along with standardized QC strains, provides an internal check on the validity of each experiment.
Causality in Experimental Choices:
-
Choice of Media: Mueller-Hinton agar and broth are the standard media for AST because they have good batch-to-batch reproducibility, are low in sulfonamide, trimethoprim, and tetracycline inhibitors, and support the growth of most common pathogens.
-
Inoculum Density: The use of a 0.5 McFarland standard is critical because the density of the bacterial inoculum significantly impacts the test outcome. A heavier inoculum can lead to smaller zones of inhibition or falsely elevated MICs.
-
Incubation Conditions: The standardized temperature and duration of incubation are essential for ensuring consistent microbial growth rates and allowing for sufficient diffusion of the antimicrobial agent.
-
Solvent Selection: DMSO is a common choice for dissolving hydrophobic compounds like many natural products. However, its potential for growth inhibition at higher concentrations necessitates the inclusion of a solvent control.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial susceptibility of this compound. By adhering to these standardized methods and incorporating rigorous quality control, researchers can generate reliable and reproducible data that will be crucial in determining the potential of this compound as a novel antimicrobial agent. Further investigations should focus on elucidating its mechanism of action, evaluating its activity against a broader range of clinical isolates, and assessing its potential for in vivo efficacy and toxicity.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Khan, M. A., et al. (2023).
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EUCAST. (2026). Clinical Breakpoint Tables. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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EUCAST. (n.d.). Home. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing (AST). Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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-
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
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-
ASM Journals. (2024). Genome sequence of a traditional medicinal edible fungus Calvatia gigantea CGMCC5.9. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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-
MDPI. (2022). Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex. Retrieved from [Link]
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Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]
-
ResearchGate. (2001). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Retrieved from [Link]
-
Frontiers. (2019). Antimicrobial Activity and Mechanism of Action of Dracocephalum moldavica L. Extracts Against Clinical Isolates of Staphylococcus aureus. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Molecular identification, in vivo and in vitro activities of Calvatia gigantea (macro-fungus) as an antidiabetic agent. Retrieved from [Link]
-
Hardy Diagnostics. (2024). Kirby-Bauer Disk Diffusion Test. Retrieved from [Link]
-
MPG.PuRe. (2018). Solubility study and thermal stability analysis of calcium propionate. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
- CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
-
ResearchGate. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (2021). Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis. Retrieved from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
NIH. (2016). Extract of Calvatia gigantea inhibits proliferation of A549 human lung cancer cells. Retrieved from [Link]
- LibreTexts Biology. (2021). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
-
MDPI. (2022). Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle. Retrieved from [Link]
-
NIH. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Retrieved from [Link]
-
ResearchGate. (2022). Antibacterial activity and mechanism of lactobionic acid against Staphylococcus aureus. Retrieved from [Link]
-
NIH. (n.d.). Medical Microbiology. 4th edition. Chapter 11, Antimicrobial Chemotherapy. Retrieved from [Link]
Measuring the Biological Activity of Calvatic Acid: A Guide for Researchers
Introduction: The Therapeutic Potential of Calvatic Acid
This compound, a naturally occurring phenolic compound isolated from the giant puffball mushroom, Calvatia gigantea, has garnered significant interest within the scientific community for its diverse biological activities. This compound and its derivatives have demonstrated promising antimicrobial and antitumor properties, making them attractive candidates for further investigation in drug discovery and development. This guide provides detailed application notes and protocols for measuring the key biological activities of this compound, offering researchers a robust framework for their investigations.
This compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 3-6 µg/mL.[1] Furthermore, it has exhibited cytotoxic effects against various cancer cell lines, including Yoshida sarcoma, hepatoma, and K562 leukemia cells.[1] Understanding the extent and nature of these activities is crucial for elucidating its therapeutic potential. The following sections will detail established methodologies to quantify the antimicrobial and cytotoxic efficacy of this compound, providing insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible data.
I. Assessing the Antimicrobial Activity of this compound
The antimicrobial properties of a compound are fundamental to its potential as an antibiotic. The following protocols are designed to determine the minimum concentration of this compound required to inhibit or kill microbial growth.
A. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2][3][4][5][6]
Principle: This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no turbidity (a sign of microbial growth) is observed.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution. The stock solution can be sterilized by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done by diluting the culture with sterile broth and measuring the optical density at 600 nm.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.
-
Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at the optimal temperature for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For a more quantitative analysis, the optical density at 600 nm can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the positive control.
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
B. Agar Disk Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity
The agar disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[7][8]
Principle: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the antimicrobial activity of the compound.
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.[8]
-
-
Application of this compound Disks:
-
Sterilize filter paper disks (6 mm in diameter).
-
Apply a known volume (e.g., 10 µL) of a specific concentration of this compound solution onto each disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a negative control disk (solvent only) and a positive control disk (a known antibiotic).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at the optimal temperature for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Presentation: Expected Zone of Inhibition Diameters
| Microorganism | This compound Conc. (µ g/disk ) | Expected Zone of Inhibition (mm) |
| Staphylococcus aureus | 10 | > 15 |
| Escherichia coli | 10 | > 12 |
| Candida albicans | 10 | > 10 |
| Note: These are hypothetical values and should be determined experimentally. |
II. Evaluating the Cytotoxic and Antitumor Activity of this compound
Assessing the cytotoxicity of a compound against cancer cell lines is a critical first step in evaluating its potential as an anticancer agent.
A. MTT Assay: Measuring Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HepG2 - hepatoma, K562 - leukemia) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells with cells treated with medium only (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
III. Investigating the Mechanism of Action
Understanding how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary evidence suggests that its mechanism may involve enzyme inhibition.
Enzyme Inhibition: A Potential Mechanism of this compound
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9][10][11][12] The reaction of this compound with L-cysteine suggests a potential mechanism of action involving the targeting of cysteine residues in the active sites of enzymes.[13] This interaction could lead to irreversible inhibition of key enzymes involved in microbial survival or cancer cell proliferation.
Conceptual Pathway of Enzyme Inhibition by this compound
Caption: Proposed mechanism of this compound via enzyme inhibition.
Further investigations, such as specific enzyme activity assays and structural biology studies, are warranted to identify the precise molecular targets of this compound and to fully elucidate its mechanism of action.
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of the biological activities of this compound. By employing these standardized and validated methods, researchers can generate reliable data on its antimicrobial and cytotoxic potential. Further studies should focus on expanding the panel of microbial strains and cancer cell lines tested, as well as delving deeper into the molecular mechanisms underlying its observed effects. Such research will be instrumental in determining the future trajectory of this compound as a potential therapeutic agent.
References
-
Activity of this compound and its analogs against Helicobacter pylori. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. (2016). EXCLI Journal, 15, 448–461. [Link]
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2022). Molecules, 27(16), 5104. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (2011). Journal of Antimicrobial Chemotherapy, 66(9), 2055–2061. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 962. [Link]
-
Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers. (2023). International Journal of Molecular Sciences, 24(13), 11019. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]
-
Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). Foods, 10(6), 1384. [Link]
-
Cytotoxicity assay of the nanoparticles against HepG2 cells (72 h). (A)... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of Madecassic Acid-Silybin Conjugate Compounds in Liver Cancer Cells. (2023). ChemRxiv. [Link]
-
3.2: Control of Enzymatic Activity. (2021). Chemistry LibreTexts. [Link]
-
Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. (2019). Malaysian Journal of Fundamental and Applied Sciences, 15(4). [Link]
- US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine. (n.d.). Google Patents.
-
Determination of Minimum Inhibitory Concentrations. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
-
Biosynthesis of Cysteine. (1996). In Escherichia coli and Salmonella: Cellular and Molecular Biology. American Society for Microbiology. [Link]
-
Common Enzyme Inhibition Mechanisms Explained with Examples. (2025). Patsnap Synapse. [Link]
-
In Vitro Cytotoxic Effect of Aqueous Extracts from Leaves and Rhizomes of the Seagrass Posidonia oceanica (L.) Delile on HepG2 Liver Cancer Cells: Focus on Autophagy and Apoptosis. (2020). International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 26, 2026, from [Link]
-
A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. (2017). Journal of Visualized Experiments, (126), e56191. [Link]
-
MIC Determination. (n.d.). EUCAST. Retrieved January 26, 2026, from [Link]
-
Antioxidant Chemistry: Oxidation of l -Cysteine and Its Metabolites by Chlorite and Chlorine Dioxide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Antimicrobial Studies of Sonneratia caseolaris Using Different Agar Diffusion Method. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2141. [Link]
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Troubleshooting & Optimization
Technical Support Center: Calvatic Acid Solution Stability
Welcome to the technical support center for Calvatic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Stability
This compound, a benzoic acid derivative with antimicrobial properties, is known to be sensitive to certain environmental conditions.[1][2] Its stability in solution is crucial for obtaining reliable and consistent results in research and development. This guide provides practical advice and protocols to mitigate degradation and troubleshoot common stability-related problems.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solutions, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Potency or Activity of this compound Solution
Symptoms:
-
Diminished antimicrobial effect in bioassays.
-
Lower than expected concentration in analytical quantification.
-
Visible changes in the solution's appearance (e.g., color change).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Alkaline pH | This compound is known to be unstable in alkaline conditions, where it undergoes hydrolysis.[1] The azoxycyanide group is susceptible to nucleophilic attack, leading to degradation. Solution: 1. pH Verification: Immediately measure the pH of your solution. 2. pH Adjustment: If the pH is above 6, adjust it to the optimal range of 4-6 using a suitable acidic buffer (e.g., acetate or citrate buffer).[1] 3. Buffer Selection: For new preparations, always use a buffer system that maintains the pH between 4 and 6. |
| Exposure to Light | Prolonged exposure to UV light can cause degradation of this compound, likely through photolytic cleavage or rearrangement of the azoxycyanide moiety.[1] Solution: 1. Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Exposure: During experiments, minimize the exposure of the solution to direct light. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[3] Solution: 1. Storage: Store stock solutions at recommended low temperatures, such as -20°C for long-term storage.[4] For short-term storage, refrigeration at 2-8°C is advisable. 2. Experimental Conditions: Perform experiments at controlled room temperature and avoid heating the solution unless required by the protocol. |
| Presence of Oxidizing Agents | The azoxy group in this compound may be susceptible to oxidation, leading to loss of activity. Solution: 1. Solvent Purity: Use high-purity solvents and reagents that are free from oxidizing impurities. 2. Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Issue 2: Precipitation or Cloudiness in this compound Solution
Symptoms:
-
Visible solid particles or a hazy appearance in the solution.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Solubility | This compound has limited solubility in certain solvents. It is readily soluble in methanol, ethanol, and alkaline aqueous solutions but only slightly soluble in less polar organic solvents and insoluble in hexane.[1] Solution: 1. Solvent Selection: Ensure you are using an appropriate solvent. For aqueous solutions, initial dissolution in a small amount of a water-miscible organic solvent like methanol or ethanol before dilution with buffer may be necessary. 2. pH Adjustment: The solubility of carboxylic acids often increases with pH due to deprotonation. However, given this compound's instability at high pH, a careful balance must be struck. Adjusting the pH to the higher end of its stable range (around 6) might improve solubility without significant degradation. |
| Temperature Effects on Solubility | The solubility of many compounds is temperature-dependent. If a solution is prepared at a higher temperature and then cooled, the compound may precipitate out. Solution: 1. Controlled Cooling: If heating is used to dissolve the acid, cool the solution slowly to room temperature. 2. Storage Temperature: Store the solution at a temperature where the compound remains soluble. If refrigeration causes precipitation, it may be necessary to prepare fresh solutions for each use. |
| Interaction with Container | The compound may adsorb to the surface of the storage container, especially if it is plastic. Solution: 1. Container Material: Use glass or chemically resistant plastic containers for storage. |
Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stable stock solution of this compound?
A1:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent in which it is readily soluble, such as methanol or ethanol.[1]
-
Dilution: Gradually add your chosen aqueous buffer (pH 4-6) to the desired final concentration while stirring.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C for long-term storage or 2-8°C for short-term use.
Q2: How can I monitor the stability of my this compound solution over time?
A2: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
Method Principle: A reversed-phase HPLC method can separate this compound from its potential degradation products.
-
Detection: this compound has a UV absorbance maximum around 304-306 nm in acidic to neutral methanol solutions, which can be used for detection.[1]
-
Procedure:
-
Develop an HPLC method that shows a sharp, well-resolved peak for this compound.
-
Inject a freshly prepared standard solution to determine the initial peak area.
-
Store your test solution under the desired conditions.
-
At specified time points, inject an aliquot of the stored solution and compare the peak area of this compound to the initial value. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its structure (a benzoic acid with an azoxycyanide group), potential degradation products could arise from:
-
Hydrolysis: In alkaline or strongly acidic conditions, the azoxycyanide group may hydrolyze, potentially leading to the formation of cyano derivatives or other related compounds.[1]
-
Decarboxylation: Under certain conditions (e.g., heat), the carboxylic acid group could be lost.
-
Photodegradation: UV light could induce isomerization or cleavage of the N=N bond.
Identifying these products would require techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Q4: Can I use buffers other than acetate or citrate?
A4: Yes, as long as the buffer system can reliably maintain the pH in the stable range of 4-6 and does not contain components that could react with this compound. Phosphate buffers are also commonly used in this pH range. It is always recommended to perform a compatibility study with your chosen buffer system.
Experimental Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5][6]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, water, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
Amber vials
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[7][8][9]
-
-
Analysis:
-
At the end of the exposure period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated HPLC method, alongside a non-stressed control sample.
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Diagram of Potential Degradation Pathways
Caption: Factors influencing the degradation of this compound.
References
- Miglietta, A., Chiarpotto, E., Olivero, A., Gadoni, E., & Gabriel, L. (1987). Some biological effects of this compound and its analog on isolated hepatocytes. Research Communications in Chemical Pathology and Pharmacology, 56(2), 265-272.
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Nagpal, N., & Singh, S. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Sessions, A. L. (n.d.). Acid Hydrolysis. Caltech. Retrieved from [Link]
- Gómez-Patiño, D. A., Ramírez-Malule, H., Neubauer, P., Junne, S., & Ríos-Estepa, R. (2019).
- Singh, S., & Kumar, V. (2007).
- Li, X., Wang, X., & Chen, D. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(4), 1349.
-
Shinde, V. (2020, December 3). Drug-Excipient Compatibility Study. Veeprho. Retrieved from [Link]
- Patel, K., & Dedania, Z. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4539-4547.
-
Uniglobe. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. database.ich.org [database.ich.org]
- 8. q1scientific.com [q1scientific.com]
- 9. ikev.org [ikev.org]
Technical Support Center: Calvatic Acid Bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Calvatic acid bioassays. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can arise during experimental work. Variability is an inherent characteristic of biological assays, but by understanding its sources, we can design robust experiments that yield reproducible and trustworthy data.[1] This resource is structured to provide quick answers through our FAQ section and in-depth, causal analysis in our troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and its application in bioassays.
Q1: What is this compound and what is its known mechanism of action?
A: this compound is an antibiotic characterized by a benzene ring containing both a carboxylic acid group and an azoxy function.[2] Its biological activity is not fully elucidated, but studies suggest it exerts a toxic effect at the microsomal level and interacts with the cellular microtubular system.[2] This dual-action potential makes it a compound of interest, but also introduces complexity in assay design, as endpoints may be tied to either cytotoxic effects or specific pathway inhibition.
Q2: What are the critical stability and solubility parameters for this compound?
A: Understanding the physicochemical properties of this compound is the first step in preventing assay failure. It is a moderately complex organic molecule with both polar and non-polar characteristics.[3] Key parameters are summarized below.
| Parameter | Specification | Causality & Experimental Impact |
| Solubility | Readily soluble in polar organic solvents (methanol, ethanol, DMSO, acetone). Slightly soluble in ethyl acetate and chloroform. Insoluble in hexane.[3] | Incorrect solvent choice can lead to precipitation, causing inaccurate concentrations and high variability. Always prepare a high-concentration stock in a suitable organic solvent like DMSO, then dilute into aqueous media for working solutions. |
| Aqueous Solubility | Soluble in alkaline aqueous solutions (pH > 7).[3] | While soluble, alkaline conditions can cause rapid degradation. For biological assays, it is preferable to use a co-solvent and maintain the final media pH within a stable range (typically 4-6).[3] |
| Stability | Stable in dry, acidic environments (pH 4–6).[3] Degrades under prolonged UV exposure or in alkaline conditions.[3] | Stock solutions should be stored protected from light at -20°C.[4] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment to ensure consistent potency. |
Q3: Which bioassay formats are most common for evaluating this compound?
A: Standard antimicrobial susceptibility testing (AST) methods are typically employed. The two most common formats are:
-
Agar Diffusion Assays (e.g., Disc Diffusion, Well Diffusion): These methods are excellent for initial screening. The compound diffuses through the agar, creating a concentration gradient and a zone of inhibition where microbial growth is prevented.[5]
-
Broth Microdilution Assays: This format is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[6] It is a quantitative method performed in 96-well plates and is essential for dose-response analysis.[7]
Q4: What are the essential controls for a this compound bioassay?
A: Every bioassay plate must be a self-validating system. The following controls are non-negotiable:
-
Negative Control (Growth Control): Test organism in media without this compound. This ensures the organism is viable and grows as expected under the assay conditions.
-
Positive Control (Inhibition Control): Test organism treated with a known, well-characterized antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi). This validates that the assay system can detect an inhibitory effect.
-
Solvent Control: Test organism in media containing the highest concentration of the solvent (e.g., DMSO) used in the experimental wells. This is critical to ensure that the solvent itself is not contributing to the observed inhibition.[8]
-
Sterility Control (Media Blank): Media only, with no organism or compound. This control should show no growth and is used to set the baseline for absorbance/fluorescence readings.
Troubleshooting Guide: From Root Cause to Resolution
This guide provides a systematic approach to diagnosing and solving common problems encountered in this compound bioassays.
Problem 1: Inconsistent or Non-Reproducible Results (High Variability)
| Potential Cause & Scientific Rationale | Systematic Solution |
| 1. Inconsistent Inoculum Density: The initial number of microbial cells is a critical variable. A higher density requires more compound for inhibition, while a lower density can be overly sensitive. This is a primary source of between-day variability.[6][9] | Standardize Inoculum Preparation: 1. Grow the test organism to a specific growth phase (e.g., mid-logarithmic).2. Adjust the culture's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.3. Verify the density with a spectrophotometer (e.g., OD₆₀₀ of 0.08-0.13 for E. coli).4. Use this standardized suspension to inoculate your plates.[7] |
| 2. Uneven Agar Depth (Diffusion Assays): The diffusion of this compound from the disc or well is a three-dimensional process. Variations in agar depth alter the concentration gradient, directly impacting the size of the inhibition zone.[5] Thinner agar leads to larger zones, and thicker agar to smaller zones. | Ensure Uniform Media Dispensing: 1. Use a high-quality, level surface for pouring plates.2. Dispense a consistent and precise volume of molten agar into each plate (e.g., 25 mL for a 100 mm plate).3. Allow plates to solidify completely on the level surface before moving. |
| 3. This compound Precipitation: If the concentration of this compound exceeds its solubility limit in the assay medium, it will precipitate. This leads to an unknown and lower effective concentration, causing smaller or non-existent inhibition zones and high variability.[10] | Verify Solubility and Optimize Dilution: 1. Prepare the highest working concentration in a separate tube and visually inspect for precipitation or cloudiness before adding it to the plate.2. If precipitation occurs, reduce the starting concentration or increase the percentage of co-solvent (e.g., DMSO). Remember to adjust your solvent control accordingly.3. For broth assays, read the plate for absorbance before incubation to establish a baseline and identify any wells with precipitation.[10] |
| 4. Inaccurate Pipetting: Serial dilutions are a major source of error, especially in 96-well plate formats for MIC determination. Small inaccuracies in early dilution steps are magnified downstream.[11] | Implement Pipetting Best Practices: 1. Ensure pipettes are calibrated regularly.2. Use fresh tips for each dilution step to avoid carryover.3. When performing serial dilutions in a microplate, mix each well thoroughly by pipetting up and down before transferring to the next well. |
Problem 2: No Biological Activity Observed (No Inhibition Zones or No Growth Inhibition)
This outcome can be misinterpreted as the compound being inactive, when it is often due to a technical failure in the assay system.
| Potential Cause & Scientific Rationale | Systematic Solution |
| 1. Degraded this compound Stock: As previously noted, this compound is sensitive to alkaline pH and UV light.[3] Improper storage or handling can lead to a complete loss of potency. | Validate Compound Integrity: 1. Prepare a fresh stock solution of this compound from powder.2. Re-test alongside the old stock solution.3. If possible, verify the compound's structure and purity via analytical methods like HPLC or NMR.[12] |
| 2. Resistant Test Organism: The chosen microbial strain may be intrinsically resistant to this compound's mechanism of action or may have acquired resistance. | Use a Quality Control (QC) Strain: 1. Include a well-characterized, susceptible reference strain in your assay (e.g., a specific ATCC strain known to be sensitive to a broad range of antibiotics).2. If the QC strain is inhibited but your test strain is not, the result is likely true biological resistance. |
| 3. Sub-optimal Incubation Conditions: Factors like temperature and incubation time significantly affect microbial growth rates.[13] If the organism grows too quickly, it may overwhelm the inhibitory effect of the compound before it has time to act. | Adhere to Standardized Conditions: 1. Follow established guidelines for incubation temperature and duration for your specific test organism (e.g., 35-37°C for 16-20 hours for many common bacteria).2. Ensure the incubator provides uniform temperature across all shelves. |
Visualizing the Troubleshooting Process
A logical workflow can help diagnose issues systematically.
Caption: Workflow for a standard broth microdilution MIC assay.
Procedure:
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12 of a 96-well microplate.
-
Compound Addition: Prepare a working solution of this compound at 2x the highest desired final concentration. Add 100 µL of this solution to column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 50 µL from column 2 to column 3, and continue this 1:1 serial dilution down to column 11. Discard the final 50 µL from column 11. Column 12 will serve as the growth control (no compound).
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar diffusion protocol and dilute it in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 50 µL of the final diluted inoculum to all wells (columns 1-12). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Results can also be read on a plate reader by measuring absorbance at 600 nm.
References
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The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. (2021, August 18). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Some biological effects of this compound and its analog on isolated hepatocytes. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Global Quality Control (QC) Assay List. (n.d.). WuXi Biologics. Retrieved January 27, 2026, from [Link]
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Overview on Strategies and Assays for Antibiotic Discovery. (2022, October 21). PubMed Central. Retrieved January 27, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved January 27, 2026, from [Link]
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Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Bioactive compound and their biological activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Validation of bioassays for quality control. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Examples of the evaluation of the antifungal activity in the bioassays. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Does anyone know how to fix a microdilution broth assay with cloudy samples? (2014, August 30). ResearchGate. Retrieved January 27, 2026, from [Link]
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71 questions with answers in ANTIBIOTIC ASSAY | Science topic. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]
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Factors influencing antifungal activity of selected lactic acid bacteria strains and characterization of their active compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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A guide to the use of bioassays in exploration of natural resources. (2024, January 5). Retrieved January 27, 2026, from [Link]
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Supporting data considerations for novel bioassays. (2023, November 20). Extranet Systems. Retrieved January 27, 2026, from [Link]
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Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). Retrieved January 27, 2026, from [Link]
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Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Cyclopiazonic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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QC BioAssays and Serial Dilution Guide. (n.d.). Sartorius. Retrieved January 27, 2026, from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (2025, August 9). Retrieved January 27, 2026, from [Link]
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A Bioassay Protocol to Evaluate Protein Extracts from Plants Against Adults of Bemisia tabaci (Hemiptera). (2025, August 4). ResearchGate. Retrieved January 27, 2026, from [Link]
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Identification of Antifungal Compounds in a Biological Control Product Using a Microplate Inhibition Bioassay. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]
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Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. (2025, November 20). ResearchGate. Retrieved January 27, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 27, 2026, from [Link]
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Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024, July 7). Journal of Medicinal and Chemical Sciences. Retrieved January 27, 2026, from [Link]
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This compound | CAS 54723-08-9. (n.d.). ScreenLib. Retrieved January 27, 2026, from [Link]
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Essentials in Bioassay Development. (2019, November 1). BioPharm International. Retrieved January 27, 2026, from [Link]
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(PDF) Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 27, 2026, from [Link]
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Principles and Methods of Different Microbiological Assay. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
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Cell-Based Bioassays for Biologics. (n.d.). Charles River. Retrieved January 27, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 27, 2026, from [Link]
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Computer Aided Prediction of Biological Activity Spectra: Study of Correlation between Predicted and Observed Activities for Coumarin-4-Acetic Acids. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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SEASONAL VARIATION IN BIOPHARMACEUTICAL ACTIVITY AND FATTY ACID CONTENT OF ENDEMIC FUCUS VIRSOIDES ALGAE FROM ADRIATIC SEA. (n.d.). Retrieved January 27, 2026, from [Link]
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MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 27, 2026, from [Link]
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Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Bioassay and cGMP Potency Testing. (2024, May 11). Eurofins Scientific. Retrieved January 27, 2026, from [Link]
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Caffeic Acid and Diseases—Mechanisms of Action. (2022, December 29). PubMed Central. Retrieved January 27, 2026, from [Link]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with Calvatic Acid
Welcome to the technical support guide for Calvatic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the significant challenge of this compound's low solubility in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure consistent, reproducible, and meaningful experimental outcomes.
Understanding the Core Challenge: The Physicochemical Profile of this compound
Success in the lab begins with a deep understanding of the molecule's inherent properties. This compound, a benzoic acid derivative, possesses a unique structure that dictates its behavior in solution.[1] The primary obstacle for researchers is its pH-dependent solubility, which is directly linked to its acidic nature.
The key to understanding its solubility lies in its pKa of 3.2 .[1] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (uncharged) and deprotonated (charged) forms.
-
Below pH 3.2: The carboxylic acid group is protonated (-COOH). This neutral form is less polar and thus poorly soluble in water.[1]
-
Above pH 3.2: The carboxylic acid group is deprotonated (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous solutions.[1]
This relationship, however, presents a critical experimental challenge. While increasing the pH enhances solubility, this compound is reported to be unstable under alkaline conditions, where it can degrade. This guide will walk you through strategies to navigate this solubility-stability trade-off.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Formula | C₈H₅N₃O₃ | - |
| Molecular Weight | 191.14 g/mol | Essential for calculating molar concentrations.[1][2] |
| Appearance | Faint yellow to faint brownish crystalline powder | Visual confirmation of the solid-state compound.[1] |
| pKa | 3.2 | Dictates pH-dependent solubility; crucial for buffer selection.[1] |
| Aqueous Solubility | Low at pH < 3; Soluble in alkaline solutions | Direct dissolution in neutral water or acidic buffers is challenging.[1] |
| Organic Solubility | Soluble in DMSO, ethanol, methanol, acetone | Useful for preparing high-concentration stock solutions.[1] |
| Stability | Degrades under alkaline conditions and UV light | Limits the use of high-pH buffers for solubilization.[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers.
Q1: I tried to dissolve this compound in pure water or PBS (pH 7.4), but it won't go into solution. What am I doing wrong?
A: You are not doing anything wrong; this is expected behavior. This compound is a weak acid with a pKa of 3.2.[1] At neutral pH, while it is above its pKa, its intrinsic solubility is still quite low. To achieve significant aqueous solubility, the pH must be raised sufficiently to deprotonate the carboxylic acid group, forming the much more soluble carboxylate salt. Direct dissolution in neutral buffers is often unsuccessful.
Q2: What is the best solvent to make a high-concentration stock solution?
A: For preparing a concentrated stock solution, an organic solvent is the recommended choice. Dimethyl sulfoxide (DMSO) is an excellent and highly polar aprotic solvent capable of dissolving a wide range of compounds, including this compound.[1][3] Ethanol is also a viable option.[1] A stock solution in DMSO can typically be prepared at concentrations of 10 mM or higher, which can then be serially diluted into your aqueous experimental buffer.
Q3: I dissolved this compound in a high pH buffer (e.g., pH 9.0) and it dissolved perfectly, but my experimental results are inconsistent. Why?
A: This is likely due to the compound's instability in alkaline conditions.[1] While a high pH will effectively dissolve this compound, it may also cause it to degrade over time. The rate of degradation can be influenced by temperature, light exposure, and the specific buffer components.[4][5] This leads to a decreasing concentration of the active compound during your experiment, causing poor reproducibility. It is crucial to use freshly prepared solutions and to find a pH that balances solubility with acceptable stability for the duration of your assay.
Q4: How should I store this compound?
A: In its solid form, this compound should be stored in a cool, dark, and dry place, protected from light. For solutions, storage recommendations depend on the solvent. A DMSO stock solution is generally stable for longer periods when stored at -20°C or -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it refrigerated (2-8°C) and protected from light for no more than 24 hours, after verifying its stability under these conditions.
In-Depth Troubleshooting & Solubility Enhancement Protocols
This section provides detailed, step-by-step methodologies to overcome solubility issues, explaining the scientific rationale behind each approach.
Method 1: pH-Adjusted Aqueous Buffers
This is the most direct method for preparing a purely aqueous solution but requires careful consideration of stability. The principle is to raise the pH just enough to ionize the molecule, thereby increasing its solubility, without entering a pH range that causes rapid degradation.
Causality & Rationale
By adding a base (like NaOH), we shift the equilibrium of the carboxylic acid group towards its deprotonated, anionic form, which is highly soluble in water. This is an application of Le Châtelier's principle to an acid-base equilibrium.[6]
Caption: Formation of a water-soluble inclusion complex.
Step-by-Step Protocol
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles. [7]2. Molar Ratio Screening: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add an excess of this compound powder to each.
-
Complexation: Stir or shake these mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to allow equilibrium to be reached.
-
Separation: Remove the undissolved this compound by filtration (using a 0.22 µm syringe filter) or centrifugation.
-
Quantification: Analyze the concentration of dissolved this compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV).
-
Optimization: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the optimal ratio and the maximum achievable solubility. The resulting formulation can then be used in experiments.
Decision-Making Workflow & Summary
Choosing the right method depends on your specific experimental context. Use the following workflow to guide your decision.
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Technical Support Center: Troubleshooting Calvatic Acid Degradation During Storage
Introduction to Calvatic Acid Stability
This compound (CAS 54723-08-9) is a benzoic acid derivative with a unique azoxycyanide structure, first isolated from the puffball mushroom Calvatia craniformis.[1] As a molecule with promising biological activities, its stability during storage is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the degradation of this compound.
This compound is a crystalline powder, typically faint yellow to brownish, and is known to be sensitive to several environmental factors, including light, moisture, and pH.[1] Understanding the interplay of these factors is crucial for maintaining its integrity from procurement to experimental use.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter with this compound, providing not just solutions but also the scientific rationale behind them.
Question 1: My solid this compound has changed color from a faint yellow to a noticeable brown. What could be the cause?
Answer:
A color change in your solid this compound is a primary indicator of degradation. The most likely culprits are exposure to light and/or moisture, which can initiate chemical decomposition.
-
Causality - The "Why":
-
Photodegradation: this compound is susceptible to degradation upon prolonged exposure to UV light.[1] Light energy can excite the electrons in the molecule, leading to the formation of reactive species that can undergo further reactions, often resulting in colored degradation products. For many organic compounds, photodegradation can occur with light of wavelengths between 300 and 500 nm.[2]
-
Hydrolysis: this compound is known to be moisture-sensitive.[3] The presence of water can lead to hydrolysis of the azoxy or cyano groups, especially if there are shifts in micro-environmental pH on the solid surface.
-
-
Immediate Actions:
-
Segregate the discolored vial to prevent its use in critical experiments.
-
Review your storage conditions. Is the vial stored in a dark, dry environment?
-
If possible, analyze a small sample of the discolored material alongside a reference standard using HPLC to assess its purity.
-
-
Preventative Measures:
-
Always store solid this compound in amber vials to protect it from light.[2][4]
-
Store the vials in a desiccator containing a suitable drying agent (e.g., silica gel or anhydrous calcium sulfate) to minimize moisture exposure.
-
For long-term storage, consider placing the sealed vial in a freezer at -20°C.[3] When removing it from the freezer, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Question 2: I've prepared an aqueous stock solution of this compound, and it's turning cloudy and/or changing color. Why is this happening?
Answer:
The stability of this compound in solution is highly dependent on the pH. Degradation in aqueous solutions is often more rapid than in the solid state.
-
Causality - The "Why":
-
Alkaline Hydrolysis: this compound is known to be unstable under alkaline conditions, where it undergoes hydrolysis to form cyano derivatives.[1] The increased concentration of hydroxide ions in basic solutions can catalyze the breakdown of the molecule. The rate of hydrolytic degradation for many organic compounds increases in alkaline conditions.[5][6]
-
Acid-Catalyzed Rearrangement: In strongly acidic environments, aromatic azoxy compounds like this compound can undergo a reaction known as the Wallach rearrangement.[7][8] This rearrangement converts the azoxy group to a hydroxylated azo compound, which will have different chemical and biological properties.
-
Precipitation: If the pH of your solution is not optimal, or if the concentration is too high, the compound may precipitate out of solution, leading to a cloudy appearance. This compound has low solubility in water at a pH below 3.[1]
-
-
Recommended Actions & Preventative Measures:
-
pH Control: this compound is reported to be most stable in a slightly acidic environment, between pH 4 and 6.[1] Prepare your stock solutions in a buffer within this pH range.
-
Solvent Choice: If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol, where it is more soluble and potentially more stable.[9] You can then make fresh dilutions into your aqueous experimental medium immediately before use.
-
Fresh Preparation: Due to its limited stability in aqueous solutions, it is best practice to prepare fresh solutions of this compound for each experiment.
-
Storage of Solutions: If you must store an aqueous solution, filter-sterilize it and store it at 2-8°C for no more than 24 hours. Protect it from light by wrapping the container in aluminum foil.
-
Question 3: I'm seeing a loss of biological activity in my experiments using this compound that has been stored for some time. How can I confirm if degradation is the issue?
Answer:
A loss of potency is a strong indicator of chemical degradation. To confirm this, you will need to perform an analytical assessment of your this compound sample. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to do this.[10][11]
-
Causality - The "Why":
-
Any chemical change to the structure of this compound, whether through hydrolysis, photodegradation, or rearrangement, will likely alter its interaction with its biological target, leading to a reduction or complete loss of its intended effect.
-
-
Experimental Protocol: Purity Assessment by HPLC
-
Prepare a Reference Standard: Dissolve a fresh, unopened sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare Your Test Sample: Dissolve the suspect this compound in the same solvent to the same concentration.
-
HPLC Analysis: Analyze both samples using a suitable HPLC method. A good starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure good peak shape.[10][12]
-
Data Analysis:
-
Compare the chromatograms of your test sample and the reference standard.
-
A significant decrease in the area of the main this compound peak in your test sample indicates a loss of the active compound.
-
The appearance of new peaks, known as degradation products, confirms that the compound has degraded. The total peak area of the degradants plus the remaining parent compound should ideally be close to the peak area of the fresh sample, accounting for potential differences in detector response.
-
-
Proactive Stability Assessment: Forced Degradation Studies
To proactively understand the stability of this compound under your specific laboratory conditions, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its degradation. The results will help you identify potential degradation products and develop a robust, stability-indicating analytical method.[4][9][13][14][15]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source as specified in the ICH Q1B guideline.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acid and base-hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.
Proposed HPLC Method for Stability Indicating Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic compounds.[10][16][17] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 20% B to 80% B over 20 min | A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[16] |
| Detection | UV at 255 nm | Azoxystrobin, a related azoxy compound, has a UV maximum around this wavelength.[16][17] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound? A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed amber vial, which is then placed inside a desiccator to protect it from both light and moisture.[3]
Q2: Can I store this compound solutions in the freezer? A2: While freezing can slow down degradation, repeated freeze-thaw cycles can accelerate it for some compounds. If you must store solutions, it is better to aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. However, preparing fresh solutions is always the best practice.
Q3: My this compound is from a reputable supplier. Do I still need to worry about degradation? A3: Yes. While reputable suppliers provide high-quality material, degradation can occur after the container is opened and during subsequent handling and storage in your lab. It is good practice to date the vial upon receipt and upon opening.[17]
Q4: Are there any incompatibilities I should be aware of when working with this compound? A4: As an acidic compound, it may react with strong bases. As an azoxy compound, it may be unstable in the presence of strong acids.[8] Avoid mixing it with strong oxidizing or reducing agents unless this is part of your experimental design.
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13. Available at: [Link]
-
Wallach rearrangement. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Suneetha, D., & Rao, A. S. (2022). Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 40-49. Available at: [Link]
-
Bala, I., et al. (2006). Analytical methods for assay of ellagic acid and its solubility studies. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 206-210. Available at: [Link]
-
Pharmaguideline. (2021). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Available at: [Link]
-
Azoxy compounds. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Nageswara Rao, T., et al. (2012). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. Indian Journal of Scientific Research, 3(1), 113-118.
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Wang, S., et al. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Molecules, 26(24), 7568. Available at: [Link]
-
Cox, R. A., Dolenko, A. J., & Buncel, E. (1975). The Wallach rearrangement. Part XIV. Rearrangements of azoxynaphthalenes in sulphuric acid. Kinetics and mechanisms. Journal of the Chemical Society, Perkin Transactions 2, (4), 471-478. Available at: [Link]
-
Garcia-Molina, F., et al. (2005). Characterization of caffeic acid enzymatic oxidation by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 40(10), 1289-1297. Available at: [Link]
-
Bodîrlău, R., et al. (2008). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Coatings, 8(10), 337. Available at: [Link]
-
Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
BioProcess International. (2012). A Decade of Characterization. Available at: [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]
-
Joseph, J. M., et al. (2000). The sonochemical degradation of azobenzene and related azo dyes: Rate enhancements via Fenton's reactions. The Journal of Physical Chemistry A, 104(2), 301-307. Available at: [Link]
-
Academia.edu. (n.d.). Analytical method development of the combination pesticide Azoxystrobin and Epoxiconazole by R-HPLC. Available at: [Link]
-
Gnanakaran, S., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3345-3358. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/2022-11-22-Accounts-of-Chemical-Research-Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf]([Link] Macmillan/files/2022-11-22-Accounts-of-Chemical-Research-Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf)
-
Rotaru, A., et al. (2009). Thermal decomposition kinetics of some aromatic azomonoethers. Journal of Thermal Analysis and Calorimetry, 95(1), 161-166. Available at: [Link]
-
Spence, G. G., Taylor, E. C., & Buchardt, O. (1970). Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews, 70(2), 231-265. Available at: [Link]
-
Pharmacognosy Journal. (2018). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Lindl. Leaf Extract. Available at: [Link]
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Technical Support Center: Strategies to Improve the Selectivity of Calvatic Acid in Assays
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Calvatic acid. This compound is an antibiotic with a unique structure, featuring both a carboxylic group and an azoxy function on a benzene ring.[1] Early studies have indicated its biological activity, including cytotoxic effects on hepatocytes, inhibition of glucose-6-phosphatase, and interaction with the microtubular system.[1] As with any bioactive small molecule, understanding and optimizing its selectivity is paramount for accurate interpretation of experimental results and for any potential therapeutic development.
This guide is designed to provide you with practical, field-tested strategies and troubleshooting advice to enhance the selectivity of your this compound assays. We will move beyond simple protocol recitation to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an antibiotic compound.[1] Its activity has been primarily characterized in isolated hepatocytes, where it has been shown to cause a dose- and time-dependent release of lactate dehydrogenase.[1] Furthermore, it decreases the activity of glucose-6-phosphatase and may interact with the microtubular system.[1] These findings suggest that this compound may have multiple cellular effects, making selectivity a critical parameter to investigate.
Q2: Why is assay selectivity a critical issue when studying this compound?
Selectivity is the degree to which a compound interacts with its intended biological target versus other, unintended targets. Poor selectivity can lead to misleading results, where an observed phenotype is mistakenly attributed to the primary target when it is actually caused by an "off-target" effect. For a compound like this compound with several observed biological effects, ensuring that your assay is measuring the intended target interaction is crucial for several reasons:
-
Accurate Mechanistic Insights: To confidently link the inhibition of a specific target to a cellular outcome.
-
Reduced False Positives: To avoid pursuing compounds that appear active due to assay artifacts or non-specific interactions.
-
Translation to In Vivo Models: A well-characterized, selective compound is more likely to have a predictable and desired effect in more complex biological systems.
Q3: What are the essential first steps to characterize the selectivity of this compound?
The initial characterization of selectivity involves profiling the compound against a panel of relevant targets.
-
Primary Target Confirmation: First, confirm the interaction of this compound with your primary target of interest using a robust biochemical assay.
-
Homologous Target Screening: Test this compound against other related enzymes or proteins (e.g., other phosphatases if glucose-6-phosphatase is your primary target).
-
Broad Panel Screening: Utilize commercially available services to screen this compound against a broad, unbiased panel of targets (e.g., a kinase panel). This can reveal unexpected off-target interactions.[2]
-
Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection technology (e.g., confirming a fluorescence-based result with a label-free method like isothermal titration calorimetry).[3]
Troubleshooting Guide: Enhancing Assay Selectivity
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: I'm observing a high background signal or apparent inhibition at high this compound concentrations in my biochemical assay. How can I determine if this is a real effect?
Causality: High concentrations of small molecules can interfere with assay technologies through various mechanisms, including aggregation, fluorescence quenching, or non-specific enzyme inhibition. It is crucial to distinguish these artifacts from true, specific inhibition of your target.
Solution: A systematic optimization of assay conditions is required. The goal is to find a "sweet spot" where the assay is robust and sensitive to the specific inhibitor, but less susceptible to non-specific effects.
Step-by-Step Protocol: Assay Condition Optimization
-
Buffer Composition Matrix: The composition of your assay buffer can significantly influence protein stability and compound behavior. Test a matrix of conditions to identify the optimal buffer.
-
Detergent Titration: Non-specific inhibition can sometimes be mitigated by including a low concentration of a non-ionic detergent.
-
Reducing Enzyme Concentration: Use the lowest concentration of enzyme that still provides a robust signal. This increases the sensitivity of the assay to potent inhibitors and can reduce the impact of non-specific interactions.
-
Substrate Concentration: Ensure you are working under initial velocity conditions (typically <10% substrate turnover) to adhere to steady-state assumptions for enzyme kinetics.
Data Presentation: Buffer Optimization Matrix
| pH | Buffer (50 mM) | Additive (150 mM NaCl) | Additive (1 mM DTT) | Additive (0.01% Triton X-100) |
| 6.5 | MES | ✓ | ✓ | |
| 7.0 | HEPES | ✓ | ✓ | |
| 7.5 | Tris-HCl | ✓ | ✓ | |
| 8.0 | Tris-HCl | ✓ | ✓ | |
| 7.5 | HEPES | ✓ | ✓ | |
| 7.5 | HEPES | ✓ | ✓ |
Caption: Example of a matrix to test different buffer components. Evaluate each condition for optimal signal-to-background and inhibitor performance.
Problem 2: this compound shows potent activity in my cell-free (biochemical) assay, but this doesn't translate to my cell-based assay. What could be the reason?
Causality: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery. Historically, selectivity panels have been dominated by cell-free assays, but pharmacology ultimately occurs in a cellular context.[4] Several factors can explain this disparity:
-
Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Metabolism: The compound might be rapidly metabolized or effluxed by pumps in the cell.
-
Off-Target Engagement: In a cellular environment, the compound can interact with numerous other proteins, and these off-target interactions might mask the effect of on-target engagement or cause confounding phenotypes.[4]
Solution: Implement a target engagement assay to confirm that this compound is binding to its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful, unbiased method for this.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA works on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation.
-
Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Analysis: A positive target engagement will result in a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of this compound compared to the control.
Visualization: CETSA Workflow Diagram
Caption: Simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Problem 3: My results suggest this compound has multiple targets. How can I confidently identify the primary target responsible for the desired phenotype?
Causality: It is not uncommon for small molecules, particularly natural products, to have multiple biological targets. The challenge is to deconvolute these interactions and identify which target is responsible for the effect you are studying (e.g., the antibiotic activity).
Solution: A combination of selectivity profiling and mechanism of action studies is necessary. After identifying potential off-targets through broad panel screening (as mentioned in the FAQs), you need to validate these interactions and correlate them with the functional outcome.
Step-by-Step Protocol: Target Validation and Deconvolution
-
Generate a Selectivity Profile: Quantify the potency (IC50 or Ki) of this compound against the primary target and a panel of the most likely off-targets identified in your initial screens.
-
Structure-Activity Relationship (SAR): If available, test analogs of this compound against this panel. A strong correlation between the potency against the primary target and the functional effect across multiple analogs strengthens the case for on-target activity.
-
Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out or knock down the putative target gene in your cellular model. If the cells become resistant to this compound after target knockout, it provides strong evidence that the compound's activity is mediated through that target.
-
Competitive Binding Assays: Use a known selective inhibitor of the target (if one exists) to see if it can compete with this compound.
Data Presentation: Example Selectivity Profile
| Target | IC50 (µM) of this compound | Target Class | Role |
| Target A (Primary) | 0.5 | Phosphatase | On-Target |
| Target B | 5.2 | Phosphatase | Off-Target |
| Target C | 15.8 | Kinase | Off-Target |
| Target D | > 50 | Protease | Non-binder |
| Target E | 8.9 | Microtubule-associated | Off-Target |
Caption: Example data table showing the selectivity of this compound against a panel of on- and off-targets.
Visualization: Target Deconvolution Logic
Caption: Logical workflow for deconvoluting on-target vs. off-target effects.
References
-
Miglietta, A., Chiarpotto, E., Olivero, A., Gadoni, E., & Gabriel, L. (1987). Some biological effects of this compound and its analog on isolated hepatocytes. Research Communications in Chemical Pathology and Pharmacology, 56(2), 265–272. [Link]
-
Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., Robers, M. B., & Axtman, A. D. (2024). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Mittermaier, A. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Khan Academy. (n.d.). Competitive inhibition. [Link]
-
U.S. Pharmacopeia. (n.d.). Antibiotics—Microbial Assays. [Link]
-
BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Calvatic Acid in Cancer Cells
We will explore the primary hypothesized mechanisms—induction of apoptosis and generation of oxidative stress—by which many natural acids exert their effects.[1][2] This guide will compare Calvatic acid's performance against well-characterized compounds, providing the context necessary for a thorough evaluation.
Part 1: Foundational Analysis - Is this compound Cytotoxic?
Before investigating how a compound works, we must first confirm that it works. The initial step is to determine the cytotoxic and anti-proliferative effects of this compound across a panel of relevant cancer cell lines.
The Causality Behind Cell Viability Assays
The choice of assay is critical. We will employ tetrazolium-based colorimetric assays, such as MTT and XTT, which measure the metabolic activity of living cells.[3] The core principle is that mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.[4] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a quantitative measure of cytotoxicity.
Experimental Workflow: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a crucial parameter, representing the concentration of a drug that is required for 50% inhibition in vitro. This value allows for standardized comparison across different compounds and cell lines.
Caption: The principle of ROS detection using DCFH-DA.
Detailed Protocol: Intracellular ROS Measurement
-
Cell Treatment: Seed cells in a 12-well plate or a black, clear-bottom 96-well plate. Treat cells with this compound (IC50 concentration) for various short time points (e.g., 1, 3, 6 hours). Use a vehicle control and a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark. [5]3. Washing: Wash the cells three times with PBS to remove excess probe. [5]4. Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.
Comparative Data (Hypothetical)
| Treatment (3h) | Cell Line | Fold Increase in ROS (vs. Vehicle) |
| Vehicle Control | A549 | 1.0 |
| This compound (IC50) | A549 | 3.5 |
| H2O2 (100 µM) | A549 | 5.2 |
This table presents hypothetical data for illustrative purposes.
Part 4: Comparison with Alternative Mechanisms - Does this compound Inhibit Protein Synthesis?
To ensure a thorough validation, we must also investigate and rule out other potential mechanisms. A common mode of action for natural products is the inhibition of protein synthesis. We will compare this compound to Cycloheximide, a well-known inhibitor of eukaryotic translation elongation. [6][7]
Validating Protein Synthesis Inhibition via Western Blot
Western blotting is a technique used to detect specific proteins in a sample. [8][9]We can assess the inhibition of protein synthesis by measuring the levels of a protein with a very short half-life, such as c-Myc or Cyclin D1. If protein synthesis is inhibited, the levels of these proteins will decrease rapidly.
The workflow involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. [9][10]
Caption: Step-by-step workflow for Western Blot analysis.
Detailed Protocol: Western Blot for Short-Lived Proteins
-
Sample Preparation: Treat cells with this compound and Cycloheximide (as a positive control) for a short duration (e.g., 2, 4, 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins. [8][11]3. Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc and β-actin overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
A significant decrease in c-Myc levels in this compound-treated cells, similar to the Cycloheximide control, would suggest an effect on protein synthesis. If c-Myc levels remain unchanged while apoptosis is induced, it suggests that protein synthesis inhibition is not the primary mechanism.
Conclusion
References
-
MDPI. (n.d.). Adjuvant Properties of Caffeic Acid in Cancer Treatment. Retrieved from [Link]
-
PubMed Central. (n.d.). Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells. Retrieved from [Link]
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PubMed Central. (2022, June 17). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]
-
PubMed Central. (2017, May 18). Cycloheximide promotes paraptosis induced by inhibition of cyclophilins in glioblastoma multiforme. Retrieved from [Link]
-
PubMed. (n.d.). [Actinomycin D and its mechanisms of action]. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Aurintricarboxylic Acid: Inhibitor of Initiation of Protein Synthesis. Retrieved from [Link]
-
JoVE. (2023, April 30). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (n.d.). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Molecular Mechanism for Actinomycin D Activity as an Oncogenic Promoter G-Quadruplex Binder. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetic acid is an oxidative stressor in gastric cancer cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloheximide. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dactinomycin?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Western blot. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactive oxygen species in cancer: Current findings and future directions. Retrieved from [Link]
-
ResearchGate. (n.d.). ROS levels were measured using the ROS assay with DCFH-DA fluorescence.... Retrieved from [Link]
-
Bio-protocol. (n.d.). ROS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibiotics That Inhibit Protein Synthesis. Retrieved from [Link]
-
Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health. (2016, September 6). Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis. Retrieved from [Link]
-
PubMed Central. (2020, March 13). Natural Compounds with Potential to Modulate Cancer Therapies and Self-Reactive Immune Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations. Retrieved from [Link]
-
SciSpace. (n.d.). Mode of action of some bioactive compounds with anticancer activity. Retrieved from [Link]
-
PubMed. (n.d.). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of cycloheximide (Chx) and actinomycin D (ActD) on induction of.... Retrieved from [Link]
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Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). Dactinomycin. Retrieved from [Link]
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MDPI. (n.d.). Natural Products as Anticancer Agents: Current Status and Future Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. Retrieved from [Link]
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MDPI. (n.d.). Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence. Retrieved from [Link]
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YouTube. (2017, December 29). Protein Synthesis Inhibitors antibiotics animation video. Retrieved from [Link]
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National Institutes of Health. (n.d.). Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. Retrieved from [Link]
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National Institutes of Health. (n.d.). INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL. Retrieved from [Link]
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PLOS One. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]
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A Comparative Guide to the Preclinical Evaluation of Calvatic Acid in Animal Models of Infection
For researchers and drug development professionals, the journey of a novel antimicrobial agent from benchtop to bedside is both arduous and exciting. Calvatic acid, a natural azoxy compound derived from the giant puffball mushroom, Calvatia gigantea, has demonstrated promising broad-spectrum antibacterial activity in vitro.[1] This guide provides a comprehensive framework for evaluating the in vivo efficacy of this compound in animal models of infection, a critical step in its preclinical development. Due to the limited publicly available in vivo data for this compound, this document will serve as a comparative roadmap, contrasting its known attributes with those of a well-established antibiotic, ciprofloxacin. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to guide researchers in designing robust preclinical studies.
Introduction to this compound: A Novel Antimicrobial Candidate
This compound is a unique natural product featuring a cyanoazoxy functional group, which is believed to be the pharmacophore responsible for its biological activity.[1] In vitro studies have shown that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 3-6 µg/mL.[1] This positions it as an intriguing candidate for further investigation, especially in an era of rising antimicrobial resistance.
Table 1: Comparative Profile of this compound and Ciprofloxacin
| Feature | This compound | Ciprofloxacin |
| Source | Natural product from Calvatia gigantea | Synthetic fluoroquinolone |
| Chemical Class | Azoxy compound | Fluoroquinolone |
| Reported In Vitro Efficacy | Active against Gram-positive and Gram-negative bacteria, including Helicobacter pylori.[1] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Mechanism of Action (Putative) | May involve the generation of reactive oxygen species due to the azo moiety, leading to cellular damage.[2] Some analogs show interaction with the microtubular system.[3] | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair. |
| Known In Vivo Data | Limited to no publicly available data in animal models of infection. | Extensive data on efficacy, pharmacokinetics, and safety in various animal models and humans.[4][5] |
The Preclinical Pathway: From In Vitro Promise to In Vivo Proof-of-Concept
The transition from demonstrating antimicrobial activity on an agar plate to proving efficacy in a living organism is a significant leap. This process involves a series of well-designed experiments to understand the compound's behavior in a complex biological system. The following sections outline a logical progression for the in vivo evaluation of this compound, using ciprofloxacin as a benchmark for expected outcomes.
Before embarking on efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of this compound. These preliminary studies are essential for dose selection and ensuring the welfare of the animal models.
-
Maximum Tolerated Dose (MTD) and Acute Toxicity: The initial step is to determine the MTD in the chosen animal model (typically mice or rats). This is a single-dose escalation study to identify the highest dose that does not cause unacceptable toxicity. Early studies on isolated hepatocytes suggest that this compound may have some cytotoxic effects at higher concentrations.[3]
-
Pharmacokinetic (PK) Profiling: A single-dose PK study is necessary to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). This information is vital for designing rational dosing regimens for efficacy studies. The route of administration (e.g., intravenous, intraperitoneal, oral) will significantly influence these parameters.
A systemic infection model, such as peritonitis-induced sepsis, is an excellent starting point for evaluating the efficacy of a novel antibiotic against a broad range of bacteria. The cecal ligation and puncture (CLP) model is considered the gold standard as it closely mimics the polymicrobial nature of human sepsis.[6][7][8][9]
Key Efficacy Endpoints:
-
Survival Rate: The most definitive measure of a drug's efficacy in a lethal infection model. Survival is typically monitored for 7-14 days post-infection.
-
Bacterial Load Reduction: At specified time points, bacterial counts in the peritoneal fluid and blood are determined to quantify the drug's ability to clear the infection.
-
Inflammatory Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum can provide insights into the drug's ability to modulate the host's inflammatory response.
Table 2: Hypothetical Comparative Efficacy in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | 7-Day Survival Rate (%) | Bacterial Load Reduction (log10 CFU/mL) in Peritoneal Fluid at 24h |
| Vehicle Control | - | IP | 0 | - |
| This compound (Low Dose) | To be determined | IP | Hypothetical | Hypothetical |
| This compound (High Dose) | To be determined | IP | Hypothetical | Hypothetical |
| Ciprofloxacin | 10 | IP | 80-90 | >3 |
This table illustrates the type of data that would be generated in such a study. The doses for this compound would be informed by MTD and PK studies.
Experimental Protocols
This model is a reproducible method for inducing systemic infection and is suitable for initial efficacy screening.
Methodology:
-
Animal Preparation: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least one week before the experiment.
-
Bacterial Inoculum Preparation: Culture a clinically relevant bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) to mid-logarithmic phase. Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection Induction: To enhance virulence, mix the bacterial suspension 1:1 with a 10% solution of hog gastric mucin.[1] Inject 0.5 mL of this mixture intraperitoneally into each mouse.
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer this compound, ciprofloxacin, or vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
Monitoring and Endpoints:
-
Monitor the mice for signs of sepsis and record survival rates over a 7-day period.
-
For bacterial load determination, a separate cohort of animals is euthanized at specific time points (e.g., 24 hours post-treatment). Peritoneal lavage is performed with sterile saline, and serial dilutions are plated on appropriate agar to determine CFU/mL. Blood can also be collected via cardiac puncture for determining bacteremia.
-
The CLP model is a more clinically relevant model of polymicrobial sepsis.[6][7][8][9]
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the abdominal wall to expose the peritoneal cavity.
-
Cecal Ligation and Puncture: Exteriorize the cecum and ligate it with a 3-0 silk suture at a specified distance from the distal end (e.g., 5.0 mm to induce mid-grade sepsis). Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Repositioning and Closure: Gently squeeze the cecum to express a small amount of fecal content. Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.
-
Treatment and Monitoring: Administer the test compounds as described in the previous protocol and monitor for survival and other endpoints.
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for the preclinical in vivo evaluation of this compound.
The precise antibacterial mechanism of this compound is not fully elucidated. However, based on the chemistry of azoxy compounds, a plausible mechanism involves the generation of reactive oxygen species (ROS).[2]
Caption: A putative mechanism of action for this compound involving ROS generation.
Conclusion and Future Directions
This compound presents an interesting profile as a potential new antimicrobial agent based on its in vitro activity. However, the critical next step is to bridge the gap between in vitro promise and in vivo efficacy. This guide provides a structured and scientifically grounded framework for conducting these essential preclinical studies. By employing robust animal models of infection, carefully selecting relevant endpoints, and using established antibiotics like ciprofloxacin as a benchmark, researchers can systematically evaluate the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action, further exploring its pharmacokinetic and pharmacodynamic properties, and investigating its efficacy against a wider range of clinically relevant pathogens in various infection models.
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Cecal Ligation Puncture Procedure. Journal of Visualized Experiments. Available at: [Link]
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Miglietta, A., et al. Some biological effects of this compound and its analog on isolated hepatocytes. Research Communications in Chemical Pathology and Pharmacology, 56(2), 265-72 (1987). Available at: [Link]
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Revolutionizing Calvatic Acid Delivery: A Comparative Guide to Advanced Formulation Strategies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Formulation Hurdles of Calvatic Acid
This compound, a natural compound derived from the mushroom Calvatia nipponica, has demonstrated significant therapeutic potential as both an anticancer and antimicrobial agent. Its mechanism of action is believed to involve the inhibition of critical cellular processes in cancerous cells and pathogenic microbes. However, the clinical translation of this compound is significantly hampered by its challenging physicochemical properties. As a moderately lipophilic weak acid with a pKa of 3.2, it exhibits poor solubility in aqueous solutions at physiological pH, leading to low bioavailability and limiting its therapeutic efficacy.[1] Furthermore, this compound is susceptible to degradation under prolonged UV exposure and in alkaline conditions.[1]
This guide provides a comprehensive comparison of three advanced formulation strategies—liposomes, polymeric nanoparticles, and solid dispersions—aimed at overcoming these delivery challenges. By enhancing the solubility, stability, and bioavailability of this compound, these formulations can unlock its full therapeutic potential. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols for their preparation and characterization, and present a comparative analysis of their performance based on key experimental data.
Comparative Analysis of Formulation Strategies for this compound
The selection of an optimal formulation strategy for this compound hinges on a thorough understanding of its properties and the desired therapeutic outcome. The following table summarizes the key characteristics and expected performance of liposomes, polymeric nanoparticles, and solid dispersions for the improved delivery of this compound.
| Formulation Strategy | Mechanism of Action | Expected Advantages for this compound | Potential Challenges |
| Liposomes | Encapsulation of the moderately lipophilic this compound within the lipid bilayer of the vesicle. | - Biocompatible and biodegradable.- Can encapsulate both hydrophilic and lipophilic drugs.- Protects the drug from degradation.- Can be surface-modified for targeted delivery. | - Potential for drug leakage.- Physical and chemical instability.- Relatively complex manufacturing process. |
| Polymeric Nanoparticles | Entrapment of this compound within a biodegradable polymer matrix (e.g., PLGA).[2] | - High drug loading capacity.- Controlled and sustained drug release.- Improved stability of the encapsulated drug.- Surface functionalization for targeting is possible. | - Potential for polymer-related toxicity.- Manufacturing process can be complex.- Potential for burst release. |
| Solid Dispersions | Dispersion of this compound at a molecular level within a hydrophilic polymer matrix. | - Significant enhancement of aqueous solubility and dissolution rate.- Relatively simple and scalable manufacturing process (e.g., solvent evaporation).- Can be formulated into various solid dosage forms. | - Potential for recrystallization of the amorphous drug.- Hygroscopicity can affect stability.- Polymer selection is critical for performance. |
Experimental Protocols: A Step-by-Step Guide to Formulation and Characterization
To provide a practical framework for researchers, this section outlines detailed protocols for the preparation and characterization of each formulation strategy.
I. Liposomal Formulation of this compound
Rationale: Liposomes, being vesicular structures composed of lipid bilayers, are well-suited to encapsulate moderately lipophilic compounds like this compound within their lipidic core. This encapsulation is expected to improve its aqueous dispersibility and protect it from degradation.
Experimental Workflow:
Caption: Workflow for the preparation of this compound-loaded liposomes.
Protocol:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine (PC) and cholesterol (in a 2:1 molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication for 5-10 minutes in an ice bath to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Separate the this compound-loaded liposomes from the unencapsulated drug by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
II. Polymeric Nanoparticle Formulation of this compound
Rationale: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[3] Encapsulating this compound within PLGA nanoparticles can provide sustained release and protect the drug from premature degradation.
Experimental Workflow:
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Protocol:
-
Oil-in-Water Emulsification:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane.[3][4]
-
Prepare a 1% w/v aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder formulation.[5]
-
III. Solid Dispersion Formulation of this compound
Rationale: Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier in an amorphous state. The solvent evaporation method is a common and effective technique for preparing solid dispersions.[6]
Experimental Workflow:
Caption: Workflow for preparing a this compound solid dispersion.
Protocol:
-
Solubilization:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile solvent, such as methanol, in a 1:4 drug-to-polymer ratio.[7]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure until a solid mass is formed.
-
Dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization and Performance Evaluation
A thorough characterization of the prepared formulations is crucial to ensure their quality and predict their in vivo performance.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of liposomes and nanoparticles.[8] |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and stability of the nanoparticles and liposomes. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound successfully encapsulated or loaded into the formulation.[9][10] |
| Physical State Analysis | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To confirm the amorphous state of this compound in solid dispersions and its interaction with the lipid bilayer in liposomes. |
| In Vitro Drug Release | Dialysis Bag Method | To evaluate the rate and extent of this compound release from the formulations in a simulated physiological environment.[11] |
| In Vitro Anticancer Activity | MTT Assay | To determine the half-maximal inhibitory concentration (IC50) of the formulations against cancer cell lines (e.g., MCF-7, A549).[12][13] |
| In Vitro Antimicrobial Activity | Broth Microdilution Method | To determine the minimum inhibitory concentration (MIC) of the formulations against relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[1][14] |
Detailed Characterization Protocols
-
HPLC for Drug Quantification:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., methanol).
-
To determine EE and DL, dissolve a known amount of the formulation in a solvent that disrupts the formulation and dissolves the drug.[15]
-
Filter the sample and analyze it using a validated HPLC method with a suitable C18 column and a mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
-
In Vitro Drug Release (Dialysis Method):
-
Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).[11]
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the samples for this compound concentration using HPLC.
-
-
MTT Assay for IC50 Determination:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[16][17]
-
Treat the cells with serial dilutions of free this compound and the formulated versions for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
-
-
Broth Microdilution for MIC Determination:
-
Prepare serial two-fold dilutions of the this compound formulations in a 96-well microtiter plate containing broth medium.[1]
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.[14]
-
Expected Outcomes and Comparative Discussion
Based on the principles of each formulation strategy, we can anticipate the following outcomes:
-
Solid Dispersions are expected to show the most significant improvement in the in vitro dissolution rate of this compound. This rapid dissolution should translate to a faster onset of action.
-
Polymeric Nanoparticles are anticipated to provide a sustained release profile, which could be beneficial for maintaining therapeutic concentrations over an extended period and reducing dosing frequency.
-
Liposomes offer a biocompatible delivery system that can reduce the potential for off-target toxicity. The encapsulation within the lipid bilayer is expected to enhance the stability of this compound.
The in vitro efficacy studies (MTT and MIC assays) are crucial for demonstrating the enhanced therapeutic effect of the formulated this compound. It is hypothesized that by improving the solubility and cellular uptake of this compound, all three formulations will exhibit lower IC50 and MIC values compared to the free drug.
Conclusion
The development of effective delivery systems is paramount to harnessing the full therapeutic potential of promising but challenging molecules like this compound. Liposomes, polymeric nanoparticles, and solid dispersions each offer distinct advantages for improving its solubility, stability, and bioavailability. The choice of the optimal formulation will depend on the specific therapeutic application, desired release kinetics, and manufacturing considerations. The experimental protocols and characterization methods detailed in this guide provide a robust framework for researchers to systematically evaluate and compare these advanced formulation strategies, ultimately paving the way for the clinical translation of this compound and other poorly soluble drug candidates.
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A Senior Application Scientist's Guide to Confirming the Molecular Targets of Calvatic Acid in Pathogenic Fungi
The relentless rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to global health. The discovery and validation of novel antifungal agents with unique mechanisms of action are therefore of paramount importance. Calvatic acid, a naturally occurring azoxy compound first isolated from the puffball mushroom Calvatia craniformis, has demonstrated notable antimicrobial properties.[1] However, like many promising natural products, its precise molecular targets within pathogenic fungi remain to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, confirm, and validate the molecular targets of this compound, thereby accelerating its potential translation into a clinical candidate.
At the heart of modern drug development is a deep, mechanistic understanding of how a compound exerts its therapeutic effect. Identifying the direct molecular target of a drug is not merely an academic exercise; it is a critical step that facilitates the optimization of the compound's inhibitory activity and helps to anticipate potential off-target effects.[2] This guide will compare and contrast various experimental strategies, from classical genetic approaches to cutting-edge chemoproteomic techniques, providing the technical insights and causal reasoning behind each methodological choice.
Comparative Methodologies for Target Deconvolution
The journey to confirm a drug's molecular target is rarely linear. It often involves a multi-pronged approach, where the strengths of one technique compensate for the limitations of another. Below, we compare several powerful methodologies applicable to the study of this compound.
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Genetic Approaches | Isolation and analysis of spontaneous drug-resistant mutants.[3] | Directly links a gene to the drug's mechanism of action; powerful for confirming hypotheses. | Can be time-consuming; mutations may not be in the direct target but in an associated pathway. | Validating primary hits from unbiased screens. |
| Affinity Chromatography | Immobilized this compound is used as "bait" to capture its binding proteins from a fungal lysate.[4][5][6] | Directly identifies binding partners; well-established technique. | Requires chemical modification of this compound, which may alter its binding properties; prone to non-specific binding. | Initial, unbiased screening for potential binding proteins. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters a protein's thermal stability; changes are detected by mass spectrometry.[7][8][9] | No modification of this compound is needed; can be performed in living cells, providing physiological context.[7][9] | Requires specialized equipment (mass spectrometer); may not detect targets with very high or low intrinsic stability. | Unbiased, proteome-wide screening for direct and indirect targets in a native cellular environment. |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding can protect a target protein from proteolysis.[10] | Does not require chemical modification of the compound; relatively simple workflow.[10] | Less sensitive than TPP; may not work for all protein-ligand interactions. | An alternative unbiased screening method, particularly when TPP is not feasible. |
Unbiased, Chemoproteomic Screening: A Starting Point
For a compound with an unknown mechanism of action like this compound, an unbiased, proteome-wide approach is the most logical starting point. Among these, Thermal Proteome Profiling (TPP) stands out due to its ability to assess target engagement in a native cellular environment without modifying the compound.[7][9]
Workflow: Thermal Proteome Profiling (TPP)
The principle behind TPP is elegantly simple: when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] This change in thermal stability can be quantified across the entire proteome using mass spectrometry.
Caption: High-level workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: Thermal Proteome Profiling (TPP) - Temperature Range (TPP-TR)
This protocol provides a detailed, step-by-step methodology for a TPP-TR experiment to identify the targets of this compound.
-
Cell Culture and Treatment:
-
Grow the pathogenic fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid media to mid-log phase.
-
Divide the culture into two flasks: one for treatment with this compound (at a concentration determined by preliminary MIC assays) and one for a vehicle control (e.g., DMSO).
-
Incubate for a duration sufficient to allow this compound to enter the cells and engage with its target(s).
-
-
Thermal Challenge and Lysis:
-
Harvest and wash the cells from both the treated and control groups.
-
Resuspend the cell pellets in a suitable lysis buffer (with protease and phosphatase inhibitors).
-
Aliquot the cell lysates into PCR tubes.
-
Using a thermal cycler, heat the aliquots to a range of different temperatures (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Protein Extraction and Preparation:
-
Lyse the cells (e.g., by bead beating or sonication).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Mass Spectrometry Sample Preparation:
-
Quantify the protein concentration in each sample.
-
Perform a protein digestion (e.g., using trypsin) to generate peptides.
-
Label the peptides from each temperature point with isobaric tags (e.g., Tandem Mass Tags, TMT), allowing for multiplexed analysis.[11]
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the combined peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using specialized software to determine the relative abundance of each protein at each temperature.
-
Plot the relative protein abundance against temperature to generate "melting curves" for thousands of proteins.
-
Identify proteins that exhibit a significant shift in their melting temperature (Tm) in the this compound-treated samples compared to the control. A positive shift indicates stabilization and a potential direct target.
-
Pillar 2: Orthogonal Validation of Primary Hits
A primary hit from a TPP screen is a strong hypothesis, but not a confirmation. It is crucial to validate these putative targets using orthogonal methods that rely on different biophysical principles.
Method 1: Affinity Chromatography Pull-Down
Affinity chromatography is a classic and powerful technique for validating protein-ligand interactions.[4][6] This method involves immobilizing a modified version of this compound onto a solid support (e.g., agarose beads) and using it to "fish" for binding partners in a fungal protein lysate.
To overcome some limitations of traditional affinity chromatography, such as the potential for weak binders to be lost during wash steps, a photo-affinity labeling approach is recommended.[5]
-
Probe Synthesis:
-
Synthesize a this compound derivative that incorporates three key features:
-
The core this compound structure.
-
A photo-reactive group (e.g., a benzophenone or diazirine) that can be activated by UV light to form a covalent bond with a binding partner.[5]
-
An affinity tag (e.g., biotin) for subsequent purification.
-
-
-
Incubation and Crosslinking:
-
Incubate the photo-affinity probe with the fungal protein lysate. To control for non-specific binding, include a parallel experiment where the lysate is pre-incubated with an excess of unmodified this compound.
-
Expose the mixture to UV light to induce covalent crosslinking between the probe and any interacting proteins.
-
-
Purification and Identification:
-
Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe and its crosslinked protein partners.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
Causality Check: Proteins that are significantly enriched in the sample without the competitor (unmodified this compound) but are absent or reduced in the competitor-containing sample are considered high-confidence binding partners.
-
Method 2: Genetic Validation
Ultimately, to confirm that a specific protein is the biologically relevant target of this compound, a genetic approach is indispensable.[3] The logic is straightforward: if a specific protein is the target, then altering that protein should affect the cell's sensitivity to the compound.
Caption: A logical workflow for validating putative drug targets.
-
Target Overexpression: Genetically engineer a strain of the fungus to overexpress the putative target protein. If this protein is indeed the target, the overexpressing strain should exhibit increased resistance to this compound, as more drug molecules would be required to inhibit the larger pool of target proteins.
-
Gene Knockout/Knockdown: Conversely, creating a heterozygous knockout (in diploid fungi) or using RNAi to knockdown the expression of the target gene should lead to hypersensitivity to this compound.
Quantitative Data and Alternative Antifungals
To place the activity of this compound in context, it is useful to compare its performance with that of known antifungal agents. While specific data on this compound's molecular targets is still emerging, we can compare its general antifungal activity with other natural product-derived compounds.
| Compound | Fungal Species | MIC (μg/mL) | Known/Proposed Molecular Target(s) |
| This compound | Various | Data not widely available | Under investigation |
| Ellagic Acid | Trichophyton rubrum | 18.75 | Sterol 14α-demethylase (CYP51)[12] |
| Ellagic Acid | Candida spp. | ≤ 0.5 | Cell wall/membrane integrity[13][14] |
| Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | 1 - 64 | Cell wall modification, biofilm formation[14] |
| Barbatic Acid | Various | Data not widely available | Under investigation |
MIC = Minimum Inhibitory Concentration
Concluding Remarks: Building a Self-Validating System
The confirmation of a drug's molecular target is an iterative process that builds a fortress of evidence around a central hypothesis. By initiating with an unbiased, proteome-wide screen like TPP and systematically validating the resulting candidates with orthogonal biochemical and genetic methods, researchers can construct a self-validating system. Each successful validation step adds a layer of confidence, transforming a promising bioactive compound into a well-understood molecular probe and, potentially, a future therapeutic. The rigorous application of the principles and protocols outlined in this guide will be instrumental in definitively confirming the molecular targets of this compound, thereby unlocking its full potential in the fight against pathogenic fungi.
References
- Vertex AI Search. (2017). Mechanism of action of antifungal drugs. YouTube.
- Hou, L., et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. National Institutes of Health.
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- Smolecule. (2023). This compound.
- ResearchGate. Potential target genes selected for new antifungal drug development.
- Rossatto, P. M., et al. (2021). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. National Institutes of Health.
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- Blankenship, J. R., et al. (2010). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. National Institutes of Health.
- MDPI. (2018). Identification of Antifungal Targets Based on Computer Modeling.
- MDPI. (2023). Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome.
- Al-Balushi, M. S., et al. (2021). Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans. National Institutes of Health.
- ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
- Creative Biolabs. Potential Target for Antifungal Drug Discovery.
- Lomenick, B., et al. (2019). Small molecule target identification using photo-affinity chromatography. National Institutes of Health.
- PubMed Central. Fungistatic activity and mechanism of Caulerpa racemosa, Caulerpa lentillifera fractions and caulerpin metabolite against pathogenic fungi.
- Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health.
- Liu, X., et al. (2015). Antifungal Activity of Ellagic Acid In Vitro and In Vivo. PubMed.
- Cube Biotech. Affinity Chromatography | Principles.
- ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling.
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- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central.
- ResearchGate. (2025). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris.
- Sanford Guide. Antifungal Agents: Spectra of Activity.
- MDPI. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa.
- RSC Publishing. Affinity-based target identification for bioactive small molecules.
- Murtaza, G., et al. (2015). Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer. Journal of Food and Drug Analysis.
- Bioaustralis Fine Chemicals. Barbatic acid.
- ResearchGate. Thermal proteome profiling (TPP) method can be performed in one of....
- Mateus, A., et al. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
